molecular formula C16H13N B142145 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile CAS No. 1729-63-1

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Katalognummer: B142145
CAS-Nummer: 1729-63-1
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: FTGVWSKYBMZSOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a crucial synthetic intermediate in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of tricyclic pharmaceutical compounds. Its most prominent application is in the synthesis of Cyclobenzaprine, a muscle relaxant that acts centrally by reducing somatic motor activity, and its structural analogs. The dibenzocycloheptene core of this molecule serves as a versatile scaffold, allowing for further chemical modifications to explore structure-activity relationships. Researchers value this nitrile intermediate for its utility in developing and optimizing synthetic routes for active pharmaceutical ingredients (APIs) with potential effects on the central nervous system. The compound's mechanism of action is not inherent but is realized through its conversion into biologically active molecules that typically function via monoamine reuptake inhibition, affecting neurotransmitters like serotonin and norepinephrine. As such, this chemical is an essential tool for chemists and pharmacologists engaged in drug discovery, process development, and the synthesis of reference standards. All products are for research purposes only and are not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGVWSKYBMZSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555746
Record name 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-63-1
Record name 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile: Core Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, a tricyclic compound of significant interest in medicinal chemistry. The dibenzocycloheptene scaffold is a well-established pharmacophore present in a variety of therapeutic agents, most notably tricyclic antidepressants and muscle relaxants. This guide will delve into the chemical identity, physicochemical properties, plausible synthetic routes, and expected reactivity of the title compound. Furthermore, it will explore the potential biological activities and applications based on the known pharmacology of structurally related analogs, thereby providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Dibenzocycloheptene Scaffold

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene core structure is a privileged scaffold in drug discovery, forming the backbone of numerous clinically significant drugs.[1] Its rigid, three-dimensional conformation allows for specific interactions with a variety of biological targets. The introduction of a carbonitrile moiety at the 5-position presents an intriguing opportunity for the modulation of the physicochemical and pharmacological properties of this scaffold, potentially leading to novel therapeutic agents. This guide aims to consolidate the available information on 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile and provide a forward-looking perspective on its research and development potential.

Chemical and Physical Properties

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a solid, crystalline compound at room temperature. While some sources indicate that specific melting and boiling points are not available, its physical state suggests a relatively high melting point consistent with its molecular weight and tricyclic structure.[2] It is advisable to store the compound in a dry, well-sealed container at room temperature to prevent degradation.

PropertyValueSource
Molecular Formula C₁₆H₁₃N[2]
Molecular Weight 219.29 g/mol
CAS Number 1729-63-1
Physical Form Solid
Purity Typically available at ≥95%
Storage Sealed in dry, room temperature

Structural Identifiers:

  • InChI: 1S/C16H13N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-10H2

  • SMILES: N#CC1C2=C(CCC3=C1C=CC=C3)C=CC=C2[2]

Synthesis and Reactivity

A likely precursor for this synthesis is 5-bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene . The synthesis of the chloro-analog has been reported, suggesting the feasibility of preparing the bromo-derivative.[3] The conversion of this haloalkane to the corresponding nitrile is a standard and widely used reaction in organic synthesis.

Proposed Synthetic Protocol:

Synthesis_Workflow Precursor 5-Bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene Reaction Nucleophilic Substitution (SN2) Precursor->Reaction Reagent Sodium Cyanide (NaCN) in DMSO Reagent->Reaction Product 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile Reaction->Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Add a stoichiometric excess of sodium cyanide (NaCN) to the solution.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) to facilitate the nucleophilic substitution reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Reactivity:

The nitrile group of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of other derivatives.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile will yield the corresponding carboxylic acid, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid.

  • Reduction: The nitrile can be reduced to the primary amine, (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Grignard Reaction: Reaction with Grignard reagents will lead to the formation of ketones after hydrolysis of the intermediate imine.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: A complex multiplet in the range of δ 7.0-8.0 ppm, corresponding to the eight protons on the two benzene rings.

  • Benzylic Protons (C10 and C11): A multiplet in the range of δ 2.5-3.5 ppm, corresponding to the four protons of the ethylene bridge.

  • Methine Proton (C5): A singlet or a triplet (depending on coupling with adjacent protons, if any) in the range of δ 4.0-5.0 ppm, corresponding to the proton at the 5-position.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm.

  • Nitrile Carbon: A signal in the downfield region, typically around δ 115-125 ppm.

  • Benzylic Carbons (C10 and C11): Signals in the range of δ 30-40 ppm.

  • Methine Carbon (C5): A signal in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy:

  • C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹.[8]

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.[10]

  • Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.[10]

  • Aromatic C=C Bending: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 219. The fragmentation pattern would likely involve the loss of the cyanide radical (•CN) and fragmentation of the cycloheptene ring.[11]

Potential Biological Activity and Applications

While there is no direct biological data for 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile in the reviewed literature, the extensive pharmacology of its structural analogs provides a strong basis for predicting its potential therapeutic applications.

Anticonvulsant Activity:

Derivatives of 5H-dibenzo[a,d]cycloheptene have been investigated for their anticonvulsant properties.[12] A closely related butyronitrile derivative has been shown to potentiate barbiturate-induced sedation in mice, suggesting a potential central nervous system depressant effect that could be relevant for anticonvulsant activity.[13] Given that other nitriles have been incorporated into anticonvulsant drug candidates, this is a promising area for investigation.[14][15]

Cytotoxic and Anticancer Potential:

The dibenzocycloheptene scaffold has been found in natural products with cytotoxic activity against various cancer cell lines.[16][17][18] The introduction of a nitrile group can modulate the electronic and steric properties of a molecule, potentially enhancing its interaction with biological targets involved in cancer progression. Therefore, evaluating the cytotoxic effects of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile against a panel of cancer cell lines is a logical next step.[19]

Antidepressant Activity:

The dibenzocycloheptene core is famously associated with tricyclic antidepressants like amitriptyline.[1] While the nitrile group is not a common feature in this class of drugs, its influence on the overall lipophilicity and target engagement (e.g., with serotonin and norepinephrine transporters) warrants investigation.

Potential_Applications cluster_applications Potential Therapeutic Areas Core 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile Anticonvulsant Anticonvulsant Agents Core->Anticonvulsant Based on CNS activity of analogs Anticancer Anticancer Therapeutics Core->Anticancer Based on cytotoxic potential of scaffold Antidepressant Novel Antidepressants Core->Antidepressant Structural similarity to TCAs

Sources

A Comprehensive Technical Guide to 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, a key chemical intermediate. The document elucidates its formal IUPAC nomenclature, details its physicochemical properties, presents a robust protocol for its synthesis with mechanistic insights, and outlines modern analytical techniques for its characterization. Furthermore, it explores the compound's significant role as a structural scaffold and synthetic precursor in the development of pharmacologically active molecules, particularly within the class of tricyclic antidepressants. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Nomenclature and Structural Elucidation

The title compound is most commonly known in literature and commercial catalogs as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile . This name systematically describes its complex tricyclic structure:

  • dibenzo[a,d]: Indicates two benzene rings are fused to a central seven-membered ring at the 'a' and 'd' faces.

  • cycloheptene: Refers to the seven-membered carbocyclic ring. The parent structure is often referred to as dibenzosuberane.[1]

  • 10,11-dihydro: Specifies that the double bond in the cycloheptene ring is saturated at positions 10 and 11, forming an ethylene bridge.

  • 5H: Denotes the presence of a saturated carbon at position 5, which bears a hydrogen atom in the parent structure.

  • -5-carbonitrile: Indicates that a nitrile functional group (-C≡N) is substituted at the 5-position of the tricyclic system.

While the common name is widely used, the formal IUPAC name for this structure is tricyclo[9.4.0.0³﹐⁸]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonitrile .[2] The parent hydrocarbon, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene, also has a preferred IUPAC name of 10,11-Dihydro-5H-dibenzo[a,d][3]annulene.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is essential for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₆H₁₃N[4]
Molecular Weight 219.29 g/mol
CAS Number 1729-63-1
Appearance Solid
Melting Point 83-85 °C[2]
Boiling Point 378.4 °C at 760 mmHg[2]
InChIKey FTGVWSKYBMZSOE-UHFFFAOYSA-N[4]
SMILES N#CC1C2=C(CCC3=C1C=CC=C3)C=CC=C2[4]

Synthesis Protocol and Mechanistic Rationale

The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is typically achieved via nucleophilic substitution. The benzylic carbon at the 5-position is activated towards substitution, making the corresponding 5-halo derivative an excellent precursor.

Objective: To synthesize the title compound from 5-bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Mechanism: The reaction proceeds via a nucleophilic substitution pathway (likely Sₙ1 or Sₙ2). The highly nucleophilic cyanide anion (⁻C≡N) displaces the bromide leaving group at the benzylic 5-position. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion relatively free and highly reactive, thereby accelerating the reaction rate.

Experimental Protocol
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material completely. Subsequently, add sodium cyanide (NaCN) (1.2 equivalents) to the solution.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. The elevated temperature provides the necessary activation energy for the substitution to proceed at a practical rate.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate. The product will partition into the organic layer.

  • Purification: Wash the organic layer sequentially with water and brine to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product with high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_product Product & Purification SM 5-Bromo-10,11-dihydro-5H- dibenzo[a,d]cycloheptene COND Solvent: DMSO Temperature: 80-90 °C Atmosphere: N2 SM->COND Nucleophilic Substitution RE Sodium Cyanide (NaCN) RE->COND PUR Aqueous Work-up & Recrystallization/Chromatography COND->PUR PROD 10,11-dihydro-5H-dibenzo[a,d] cycloheptene-5-carbonitrile PUR->PROD Medicinal_Chemistry_Pathway Core Dibenzocycloheptene Scaffold Target Target Intermediate (5-Carbonitrile Derivative) Core->Target Introduction of Functional Handle Reduction Reduction of Nitrile (e.g., with LiAlH4 or H2/Catalyst) Target->Reduction Amine Primary Amine Intermediate Reduction->Amine Functionalization Functionalization (e.g., Reductive Amination, Alkylation) Amine->Functionalization API Active Pharmaceutical Ingredient (e.g., Amitriptyline Analogue) Functionalization->API

Caption: Synthetic pathway from the core scaffold to an API.

Safety and Handling

As a laboratory chemical, proper safety protocols must be strictly followed.

  • GHS Classification: The compound is classified with the GHS07 pictogram (Warning). * Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). All handling should be performed in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. ChemSynthesis. [Link]

  • Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. Journal of the Korean Chemical Society. [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central, National Institutes of Health. [Link]

  • Dibenzocycloheptene. Wikipedia. [Link]

  • 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene. NIST WebBook. [Link]

  • 3-(10,11-Dihydro-5H-dibenzo-[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, hydrochloride. PubChem, National Institutes of Health. [Link]

  • DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)CYCLOHEPTENE AND RELATED COMPOUNDS. II. PubMed, National Institutes of Health. [Link]

  • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol - MS (GC) Spectrum. SpectraBase. [Link]

  • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol - ATR-IR Spectrum. SpectraBase. [Link]

Sources

Physical and chemical properties of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile , a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into its synthesis, characterization, and chemical reactivity.

Introduction: The Significance of the Dibenzosuberane Scaffold

The tricyclic framework of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene, commonly known as dibenzosuberane, is a privileged scaffold in medicinal chemistry. Its unique V-shaped, conformationally flexible structure allows for effective interaction with a variety of biological targets. Derivatives of this scaffold are found in a range of therapeutics, most notably as antidepressants and anticonvulsants. The introduction of a nitrile functional group at the 5-position, as in 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, provides a versatile chemical handle for further molecular elaboration, making it a crucial building block in the synthesis of novel drug candidates.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₃N[2]
Molecular Weight 219.29 g/mol [1]
CAS Number 1729-63-1[1]
Physical Form Solid[1]
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from structure

Synthesis and Purification

A definitive, step-by-step protocol for the synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is not explicitly detailed in readily available literature. However, a highly plausible and efficient synthetic route involves the nucleophilic substitution of a halogen at the 5-position of a dibenzosuberane precursor with a cyanide salt. The most common precursor for this transformation would be 5-bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Proposed Synthetic Workflow:

Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation Dibenzosuberone Dibenzosuberone 5-Bromo-dibenzosuberane 5-Bromo-dibenzosuberane Dibenzosuberone->5-Bromo-dibenzosuberane NBS, Benzoyl Peroxide, CCl₄, reflux Target_Compound 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile 5-Bromo-dibenzosuberane->Target_Compound NaCN or KCN, DMSO, heat

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5-Bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

  • To a solution of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reflux the mixture with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

  • Dissolve the purified 5-bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide or potassium cyanide to the solution.

  • Heat the reaction mixture with stirring for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex in the aromatic region.

  • Aromatic Protons (8H): A series of multiplets in the range of δ 7.0-7.5 ppm.

  • Benzylic Methine Proton (1H): A singlet or a narrow multiplet for the proton at the 5-position (adjacent to the nitrile group), likely in the region of δ 4.5-5.0 ppm.

  • Methylene Protons (4H): The four protons of the two methylene groups at positions 10 and 11 will likely appear as a complex multiplet in the region of δ 2.5-3.5 ppm due to their diastereotopic nature.

¹³C NMR Spectroscopy (Predicted)
  • Nitrile Carbon: A signal in the region of δ 118-125 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).

  • Benzylic Methine Carbon: A signal for the carbon at the 5-position, expected around δ 40-50 ppm.

  • Methylene Carbons: Signals for the carbons at positions 10 and 11, expected in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹, which is characteristic of a nitrile group.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 219.

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of the cyanide radical (•CN) to give a stable dibenzosuberyl cation at m/z = 193. Further fragmentation of the tricyclic system would also be expected. The study of the mass spectral fragmentation of the parent ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, can provide insights into the fragmentation of this related nitrile.[3]

Chemical Reactivity

The chemical reactivity of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is primarily dictated by the nitrile functional group. The benzylic position of the nitrile enhances its reactivity in certain transformations.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid, under either acidic or basic conditions.[4]

  • Acid-catalyzed hydrolysis: Refluxing the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, will yield the carboxylic acid.[5][6][7]

  • Base-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, will initially form the carboxylate salt. Subsequent acidification will then produce the carboxylic acid.[8]

Hydrolysis Nitrile 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile Carboxylic_Acid 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid Nitrile->Carboxylic_Acid H₃O⁺, heat or 1. NaOH, H₂O, heat 2. H₃O⁺

Caption: Hydrolysis of the nitrile to the corresponding carboxylic acid.

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine, (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methanamine. This transformation is typically achieved using powerful reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄): A common and effective reagent for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent.

  • Catalytic Hydrogenation: This method can also be employed, using a catalyst such as Raney nickel or platinum oxide under a hydrogen atmosphere, although higher pressures and temperatures may be required.

Reduction Nitrile 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile Amine (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methanamine Nitrile->Amine 1. LiAlH₄, Et₂O 2. H₂O or H₂, Raney Ni

Caption: Reduction of the nitrile to the corresponding primary amine.

Safety and Handling

Based on available safety data, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile should be handled with care in a well-ventilated laboratory.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. Its versatile nitrile functionality allows for a wide range of chemical transformations, providing access to a diverse array of novel dibenzosuberane derivatives. This guide has summarized the known and predicted properties of this compound, offering a foundation for its use in research and development. Further experimental investigation into its physical properties and reactivity is warranted to fully elucidate its chemical profile.

References

  • ChemSynthesis. (2025, May 20). 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. Retrieved from [Link]

  • Juniper Publishers. (2018, June 5). A Brief Review on Chemistry of Dibenzosuberenones. Retrieved from [Link]

  • KoreaScience. (n.d.). Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. Retrieved from [Link]

  • Cheméo. (n.d.). 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass spectrum fragmentation of 10,11-dIHYDRO-5H-dIBENZO[a,d]cyclohepten-5- one. Retrieved from [Link]

  • NIST. (n.d.). 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene. Retrieved from [Link]

  • PMC. (2022, June 16). Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide.
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. Retrieved from [Link]

Sources

Solubility of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile in Organic Solvents

Introduction

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a tricyclic compound featuring a dibenzocycloheptene core functionalized with a nitrile group. Its rigid, polycyclic structure makes it a valuable scaffold in medicinal chemistry and materials science. Understanding the solubility of this compound is a critical prerequisite for its application in any solution-phase process, including chemical synthesis, purification, formulation, and biological screening.[1][2] Poor solubility can be a significant impediment in drug development, affecting bioavailability and the feasibility of formulation strategies.[3][4]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for characterizing the solubility of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. It moves beyond a simple listing of data to explain the underlying physicochemical principles, offers a strategic approach to solvent selection, and details robust experimental protocols for both qualitative and quantitative solubility determination.

Chapter 1: Physicochemical Characterization and Solubility Prediction

A molecule's solubility is fundamentally governed by its structure and the interplay of intermolecular forces between the solute and the solvent.[2] A predictive analysis of the target molecule's structure is the logical first step in any solubility investigation.

Molecular Structure Analysis

The structure of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile (Molecular Formula: C₁₆H₁₃N, Molecular Weight: approx. 219.29 g/mol ) is characterized by two key regions with opposing polarity characteristics.[5][6][7]

  • The Non-Polar Core: The bulk of the molecule consists of the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene framework. This tricyclic system, composed of two benzene rings fused to a seven-membered ring, is large, rigid, and rich in carbon-carbon and carbon-hydrogen bonds. This region is distinctly hydrophobic (lipophilic) and will primarily interact with solvents through weak van der Waals forces (specifically, London dispersion forces).

  • The Polar Functional Group: The nitrile group (-C≡N) at the 5-position is the sole polar feature. The significant difference in electronegativity between carbon and nitrogen creates a strong dipole moment, allowing for dipole-dipole interactions. However, the nitrile group is only a weak hydrogen bond acceptor and not a hydrogen bond donor.

The fundamental principle of "like dissolves like" dictates that substances dissolve best in solvents with similar polarity and intermolecular force characteristics.[8] Given the molecule's predominantly non-polar nature, we can predict poor solubility in highly polar, protic solvents like water and favorable solubility in solvents of low to moderate polarity.

cluster_molecule Molecular Structure & Polarity Structure 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile NonPolar Hydrophobic Core (C₁₅H₁₂ framework) - Van der Waals Interactions Structure->NonPolar Dominant Feature Polar Polar Group (-C≡N) - Dipole-Dipole Interactions - Weak H-Bond Acceptor Structure->Polar Localized Polarity

Caption: Key structural features governing solubility.

Predicted Solubility Profile

Based on the structural analysis, a general solubility profile can be hypothesized:

  • High Solubility Expected: In non-polar aromatic solvents (e.g., Toluene) and polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetone) that can effectively solvate both the large non-polar core and the polar nitrile group.

  • Moderate to Low Solubility Expected: In polar protic solvents (e.g., Ethanol, Methanol). While these solvents are polar, their strong hydrogen-bonding networks may be difficult to disrupt for a molecule that cannot reciprocate as a hydrogen bond donor.

  • Negligible Solubility Expected: In highly polar, aqueous systems (e.g., Water, Buffers) and very non-polar aliphatic solvents (e.g., Hexane), which would struggle to solvate the polar nitrile group.

Chapter 2: A Strategic Approach to Solvent Selection

The choice of solvents for experimental testing should be deliberate and systematic, covering a range of polarities and chemical classes relevant to pharmaceutical development.[9][10] Many pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental (SHE) criteria, in addition to their utility.[11][12]

Solvent Classification

For a comprehensive solubility screen, solvents should be chosen from different classes. The following table provides a recommended list, incorporating classifications commonly used in the pharmaceutical industry.[12]

Solvent NameClassPolarity TypeBoiling Point (°C)Rationale for Inclusion
Recommended / Preferred
TolueneUsableNon-Polar Aromatic111Solvates the aromatic core effectively.
Ethyl AcetateRecommendedPolar Aprotic77Good balance of polarity; common in chromatography.
AcetoneRecommendedPolar Aprotic56Strong dipole moment to interact with the nitrile.
EthanolRecommendedPolar Protic78A common, safe protic solvent.
2-Propanol (IPA)RecommendedPolar Protic82Another key protic solvent with lower polarity than EtOH.
AcetonitrileUsablePolar Aprotic82Structurally similar to the solute's functional group.
Tetrahydrofuran (THF)UsablePolar Aprotic66Excellent ether-based solvent for moderately polar compounds.
Undesirable / To Avoid (but useful for data)
Dichloromethane (DCM)UndesirablePolar Aprotic40Excellent solvent but has significant health concerns.
HexanesUsableNon-Polar Aliphatic~69Establishes a baseline in a purely non-polar environment.
WaterRecommendedPolar Protic100Establishes aqueous insolubility baseline.
Solvent Selection Workflow

The process of selecting solvents should be logical and documented, starting from physicochemical predictions and moving toward a practical experimental design.

start Start: Define Solubility Goal predict 1. Analyze Solute Structure (Predict Polarity) start->predict classify 2. Classify Potential Solvents (Polarity, Protic/Aprotic, Safety) predict->classify select 3. Select Diverse Solvent Set (e.g., Toluene, EtOAc, EtOH, DCM, Hexane) classify->select design 4. Design Experiment (Qualitative Screen or Quantitative Assay) select->design end Proceed to Experimentation design->end

Caption: A logical workflow for solvent selection.

Chapter 3: Experimental Determination of Solubility

Accurate solubility data relies on robust and well-controlled experimental methods. The isothermal shake-flask method is the gold standard for quantitative determination, while simple dissolution tests can provide rapid qualitative assessments.

Protocol: Quantitative Solubility by Isothermal Shake-Flask Method

This protocol establishes the equilibrium solubility at a controlled temperature and is a self-validating system.

Rationale: By allowing the system to reach equilibrium, this method measures the true thermodynamic solubility. Using a precise analytical technique like HPLC ensures accurate quantification of the dissolved solute, free from interference from any undissolved particles.

Materials and Equipment:

  • 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile (solid, purity >95%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials (e.g., 4 mL) with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. As a starting point, add ~20 mg of solute to 2 mL of each selected solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is fully reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to sit undisturbed at the same constant temperature for at least 2 hours, permitting the excess solid to settle.

  • Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial or directly into an autosampler vial for analysis. This filtration step is critical to remove all undissolved microparticles.

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV to determine the concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in mg/mL or mol/L.

cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis a1 Add Excess Solid to Solvent in Vial b1 Shake at Constant Temp (e.g., 24-48h @ 25°C) a1->b1 b2 Settle Undissolved Solid b1->b2 c1 Filter Supernatant (0.22 µm Syringe Filter) b2->c1 c2 Dilute Filtrate c1->c2 c3 Analyze by HPLC-UV c2->c3 c4 Calculate Solubility c3->c4

Caption: Workflow for the isothermal shake-flask method.

Protocol: Rapid Qualitative Solubility Assessment

This method is useful for quick screening of many solvents.[13]

Methodology:

  • Place approximately 5 mg of the compound into a small test tube or vial.

  • Add the chosen solvent dropwise (e.g., in 0.1 mL increments) while vortexing or shaking after each addition.

  • Continue adding solvent up to a total volume of 1 mL.

  • Observe for complete dissolution. Classify the solubility based on the volume of solvent required.

Chapter 4: Data Interpretation and Presentation

The presentation of solubility data should be clear, concise, and easily comparable across different conditions.

Quantitative Data Summary

Quantitative results from the shake-flask method should be tabulated. This allows for direct comparison and informs decisions on solvent systems for synthesis, purification, or formulation.

Table 1: Equilibrium Solubility of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile at 25 °C (Hypothetical Data)

SolventSolubility (mg/mL)Solubility (mol/L)USP Classification[4]
Dichloromethane> 200> 0.912Very Soluble
Toluene~ 150~ 0.684Freely Soluble
Acetone~ 120~ 0.547Freely Soluble
Tetrahydrofuran~ 110~ 0.502Freely Soluble
Ethyl Acetate~ 50~ 0.228Soluble
Acetonitrile~ 25~ 0.114Sparingly Soluble
2-Propanol~ 15~ 0.068Sparingly Soluble
Ethanol~ 10~ 0.046Slightly Soluble
Hexanes< 1< 0.005Very Slightly Soluble
Water< 0.01< 0.00005Practically Insoluble

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values must be determined.

Interpretation of Results

The hypothetical results in Table 1 align with the initial predictions. The highest solubility is observed in the polar aprotic solvent DCM and the aromatic solvent toluene, which can effectively solvate the large, non-polar backbone. Solubility decreases as the solvent polarity and hydrogen bonding capacity increase (e.g., moving from ethyl acetate to ethanol). As predicted, solubility is extremely limited in both the highly polar aqueous environment and the purely aliphatic non-polar environment of hexanes.

Conclusion

This technical guide has detailed a systematic approach to determining and understanding the solubility of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. By integrating physicochemical prediction with robust experimental design, researchers can generate the high-quality, reliable data essential for advancing scientific and developmental objectives. The structural characteristics of the molecule—a large hydrophobic core with a single polar nitrile group—suggest it is best solvated by polar aprotic or aromatic organic solvents. This foundational knowledge is paramount for efficient process development, from laboratory-scale synthesis and purification to the formulation of final products.

References

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • NIST. (n.d.). 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene (CAS 833-48-7). Retrieved from [Link]

  • Kim, M. J., et al. (2013). Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. Retrieved from [Link]

  • Simon Fraser University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyheptamide. PubChem Compound Database. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Farmacia. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Diges. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5h-dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, (1-methyl-3-piperidyl) ester. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Scaffolding of a Privileged Structure

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene core is a tricyclic scaffold that has proven to be a remarkably fruitful template in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent platform for the spatial presentation of various pharmacophoric elements, enabling interaction with a diverse array of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of derivatives of this privileged structure, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical motif.

Antidepressant Activity: Targeting Monoamine Reuptake

The most prominent and well-established biological activity of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives is their potent antidepressant effect. This activity is primarily attributed to their ability to inhibit the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), these compounds increase the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[1]

Mechanism of Action: Dual Inhibition of SERT and NET

The therapeutic efficacy of these tricyclic antidepressants (TCAs) is directly linked to their dual-inhibitory action. The inhibition of SERT and NET leads to a cascade of downstream signaling events that are believed to underlie their antidepressant effects. The prolonged presence of serotonin and norepinephrine in the synaptic cleft results in adaptive changes in receptor sensitivity and gene expression, ultimately contributing to the alleviation of depressive symptoms.

Presynaptic Neuron Presynaptic Neuron 5-HT 5-HT Presynaptic Neuron->5-HT Release NE NE Presynaptic Neuron->NE Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft SERT SERT Synaptic Cleft->SERT Reuptake NET NET Synaptic Cleft->NET Reuptake Receptors_5HT 5-HT Receptors Synaptic Cleft->Receptors_5HT Binds Receptors_NE NE Receptors Synaptic Cleft->Receptors_NE Binds SERT->Presynaptic Neuron NET->Presynaptic Neuron 5-HT->Synaptic Cleft NE->Synaptic Cleft Dibenzocycloheptene Derivative Dibenzocycloheptene Derivative Dibenzocycloheptene Derivative->SERT Inhibits Dibenzocycloheptene Derivative->NET Inhibits Receptors_5HT->Postsynaptic Neuron Signal Transduction Receptors_NE->Postsynaptic Neuron Signal Transduction

Caption: Mechanism of antidepressant action.

Structure-Activity Relationship (SAR) for Antidepressant Activity

The antidepressant activity of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives is significantly influenced by the nature of the substituent at the 5-position and modifications to the tricyclic core.

ModificationEffect on Activity
Side Chain at C5 A three-carbon chain terminating in a secondary or tertiary amine is optimal for potent antidepressant activity.
N-Methylation Removal of a methyl group from the terminal nitrogen (e.g., nortriptyline from amitriptyline) can increase potency.[2]
Substitution on the Aromatic Rings Introduction of a chlorine atom at the C3 position can enhance activity, while a methyl group at the same position may decrease CNS depression.[2]
Saturation of the Central Ring The presence of a double bond between the 10 and 11 positions generally increases activity.[2]

Anticonvulsant Activity: Modulation of Neuronal Excitability

Several derivatives of the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene scaffold have demonstrated significant anticonvulsant properties. This activity is thought to arise from their ability to modulate neuronal excitability, potentially through interactions with voltage-gated ion channels and GABAergic systems.

Mechanism of Action: A Multifaceted Approach

The precise mechanism of anticonvulsant action is not as clearly defined as the antidepressant effects but is believed to involve multiple targets. Some derivatives may act by blocking voltage-gated sodium channels, thereby reducing sustained high-frequency neuronal firing. Others may enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by interacting with GABA-A receptors.

Neuron Neuron Reduced_Excitability Reduced_Excitability Neuron->Reduced_Excitability Na_Channel Voltage-gated Na+ Channel Na_Channel->Neuron Na+ influx GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->Neuron Cl- influx Dibenzocycloheptene Derivative Dibenzocycloheptene Derivative Dibenzocycloheptene Derivative->Na_Channel Blocks Dibenzocycloheptene Derivative->GABA_A_Receptor Modulates

Caption: Putative anticonvulsant mechanisms.

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The anticonvulsant SAR for this class of compounds is an active area of research. Key structural features influencing activity include:

ModificationEffect on Activity
Substituents on Aromatic Rings The nature and position of substituents on the phenyl rings can significantly impact potency and the mechanism of action.
Side Chain at C5 The length and branching of the side chain at the 5-position are critical for interaction with ion channels and receptors.

Antihistaminic Activity: H1 Receptor Antagonism

A number of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives exhibit potent histamine H1 receptor antagonist activity.[3] This makes them useful for the treatment of allergic conditions.

Mechanism of Action: Competitive Binding to H1 Receptors

These compounds act as inverse agonists at the H1 receptor. By binding to the receptor, they stabilize its inactive conformation, thereby preventing the binding of histamine and the subsequent downstream signaling that leads to allergic symptoms.

Structure-Activity Relationship (SAR) for Antihistaminic Activity

The general pharmacophore for H1 antagonists is present in these derivatives:

FeatureDescription
Diaryl groups The two phenyl rings of the dibenzocycloheptene core fulfill this requirement.
Spacer A short alkyl chain connects the tricyclic core to a terminal nitrogen atom.
Terminal Amine A tertiary amine is generally required for optimal activity.[1]

Anticancer Activity: Emerging Potential

Recent studies have highlighted the potential of tricyclic compounds, including derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene, as anticancer agents.[4] Their mechanisms of action are diverse and appear to involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Mechanism of Action: Targeting Cancer Cell Signaling

The anticancer effects of these derivatives may be attributed to several mechanisms, including:

  • Inhibition of the PI3K-AKT pathway: Some tricyclic compounds have been shown to restore the nuclear localization of the tumor suppressor FoxO1 by inhibiting the PI3K-AKT signaling pathway.[5]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

  • Autophagy Modulation: They may also interfere with the process of autophagy, which can be a survival mechanism for cancer cells.[4]

Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates FoxO1_cyto FoxO1 (cytoplasmic, inactive) AKT->FoxO1_cyto Phosphorylates Cell_Survival Cell_Survival AKT->Cell_Survival Promotes FoxO1_nuc FoxO1 (nuclear, active) FoxO1_cyto->FoxO1_nuc Dephosphorylation Apoptosis Apoptosis FoxO1_nuc->Apoptosis Promotes Dibenzocycloheptene Derivative Dibenzocycloheptene Derivative Dibenzocycloheptene Derivative->PI3K Inhibits Dibenzocycloheptene Derivative->Apoptosis Induces

Caption: Anticancer signaling pathways.

Experimental Protocols

In Vitro Neurotransmitter Reuptake Assay (Fluorescence-Based)

This protocol describes a homogeneous, fluorescence-based assay for measuring the inhibition of serotonin or norepinephrine reuptake in cells expressing the respective transporters.[6]

1. Cell Preparation:

  • Seed HEK293 cells stably expressing human SERT or NET in 96- or 384-well black, clear-bottom microplates at a density of 40,000-60,000 cells/well for 96-well plates or 12,500-20,000 cells/well for 384-well plates.[7]

  • Incubate the cells overnight to allow for attachment and formation of a confluent monolayer.[7]

2. Reagent Preparation:

  • Prepare a 2X working solution of the fluorescent neurotransmitter analog and a masking dye in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

3. Assay Procedure:

  • Add the test compounds at various concentrations to the cell plates.

  • Add an equal volume of the 2X reagent solution to all wells.

  • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a bottom-read fluorescence plate reader.

  • Calculate the percent inhibition of reuptake for each compound concentration relative to a vehicle control and a positive control inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

  • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The SNL model is a widely used surgical model to induce mechanical and cold allodynia, mimicking chronic neuropathic pain in humans.[8]

1. Animal Preparation:

  • Anesthetize adult male Sprague-Dawley or Wistar rats.

  • Surgically expose the L5 and L6 spinal nerves.

2. Ligation Procedure:

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.[8]

3. Behavioral Testing:

  • Assess mechanical allodynia using von Frey filaments at various time points post-surgery (e.g., days 3, 7, 14, and 21).

  • Measure the paw withdrawal threshold in response to the application of calibrated filaments.

4. Drug Administration and Evaluation:

  • Administer the test compounds via an appropriate route (e.g., intraperitoneal, oral).

  • Perform behavioral testing at different time points after drug administration to evaluate the analgesic effect.

  • Compare the paw withdrawal thresholds of the drug-treated group to a vehicle-treated control group.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

1. Cell Seeding:

  • Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well.[10]

  • Incubate for 6 to 24 hours to allow for cell attachment.[10]

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

  • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]

4. Solubilization and Absorbance Measurement:

  • Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]

  • Leave the plate at room temperature in the dark for 2 hours.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene scaffold continues to be a source of inspiration for the development of new therapeutic agents. While its role in the treatment of depression is well-established, emerging evidence of its anticonvulsant, antihistaminic, and anticancer activities opens up new avenues for drug discovery. A deeper understanding of the structure-activity relationships for these diverse biological effects, coupled with the application of robust in vitro and in vivo screening methodologies, will be crucial for unlocking the full therapeutic potential of this remarkable chemical entity. Future research should focus on the design of derivatives with improved selectivity and reduced off-target effects, as well as the elucidation of the detailed molecular mechanisms underlying their less-explored biological activities.

References

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Protocol.

  • Abcam. MTT assay protocol.

  • TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.

  • Shtil AA, et al. Reengineered tricyclic anti-cancer agents. Oncotarget. 2014;5(10):2877-2888.

  • Chen SR, et al. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. Int J Mol Sci. 2020;21(24):9735.

  • Pharmacy 180. SAR of Dibenzo Cycloheptane Derivatives - Antidepressants.

  • Villani FJ, et al. Derivatives of 10,11-dihydro-5H-dibenzo(a,d)cycloheptene and related compounds. 6. Aminoalkyl derivatives of the aza isosteres. J Med Chem. 1972;15(7):750-754.

  • Roth BL, et al. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Assay Drug Dev Technol. 2018;16(4):225-235.

  • Gesto D, et al. Tricyclic antidepressants (TCAs) with anticancer properties. Pharmaceuticals (Basel). 2022;15(9):1083.

  • Pevida M, et al. In Vivo Electrophysiological Recording Techniques for the Study of Neuropathic Pain in Rodent Models. Curr Protoc Pharmacol. 2014;66:11.15.1-11.15.22.

  • El-Sayed M, et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp. 2013;(81):e50822.

  • Schaper K-J, et al. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. J Med Chem. 1996;39(23):4687-4697.

  • de Graaf C, et al. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. J Med Chem. 2011;54(21):7456-7467.

  • BioIVT. NET (SLC6A2) Transporter Assay.

  • Sousa-Valente J, et al. Experimental models for the study of neuropathic pain. Rev Dor. 2016;17(1):S27-S30.

  • Furtado C, et al. Antitumoral Effects of Tricyclic Antidepressants: Beyond Neuropathic Pain Treatment. Cancers (Basel). 2021;13(11):2779.

  • Van den Eynde J, et al. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Anal Chem. 2021;93(31):10834-10842.

  • Al-Obaid AM, et al. Structure–activity relationship for the anticonvulsant activity via antagonism towards pentylenetetrazole for compounds 6. J Enzyme Inhib Med Chem. 2017;32(1):1203-1213.

  • ATCC. MTT Cell Proliferation Assay.

  • Kim H, et al. Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. Bull Korean Chem Soc. 2012;33(10):3465-3468.

  • van Meerloo J, et al. The MTT assay for antitumor drug screening. Methods Mol Biol. 2011;731:237-245.

  • Gao F, et al. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Front Chem. 2022;10:911850.

  • Rama University. SAR OF H1-RECEPTOR ANTAGONISTS.

  • BioIVT. SERT Transporter Assay.

  • Petrou A, et al. Carnosic Acid and Its Semisynthetic Derivatives as Promising Anticancer Agents. Molecules. 2023;28(14):5531.

  • DeRuiter J. HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS.

  • Balachandra A, et al. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. J Health Allied Sci NU. 2024;15(1):1-6.

  • Gregory NS, et al. Neuropathic pain models and outcome measures: a dual translational challenge. J Pain Res. 2013;6:359-369.

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.

  • Chen C-H, et al. Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds. J Org Chem. 2022;87(13):8497-8508.

  • BenchChem. Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity.

  • Wang Y, et al. Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. Org Lett. 2023;25(4):618-622.

  • Wolf C, et al. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. 2021;26(11):3318.

  • Stemkowski PL, Smith PA. An overview of animal models for neuropathic pain. In: Toth C, Moulin DE, editors. Neuropathic Pain: Causes, Management and Understanding. Cambridge: Cambridge University Press; 2013. p. 33-50.

  • Yadav S, et al. Novel 10,11-dihydro-5H-dibenzo[b,f]azepine triazoles hybrids: Synthesis, in vitro antioxidant activity and xanthine oxidase inhibition and computational study. J Mol Struct. 2024;1301:137259.

  • Yadav S, et al. Novel 10,11-Dihydro-5H-dibenzo[b,f]azepine Triazoles Hybrids: Synthesis, in vitro Antioxidant activity and Xanthine oxidase inhibition and Computational study. ResearchGate. 2024.

Sources

Discovery of dibenzocycloheptene-based compounds

Future research in this area is focused on refining the pharmacological profile of these molecules. The goal is to design derivatives that retain the high efficacy of classic TCAs while minimizing side effects, such as anticholinergic and antihistaminic activity. Furthermore, the dibenzocycloheptene scaffold is being explored for new therapeutic indications, including neuropathic pain and even as a framework for developing inhibitors against drug-resistant cancers, demonstrating its enduring potential in the quest for novel therapeutics. [11][12][13]

References

  • Process for preparing dibenzocycloheptene compounds.
  • Dibenzocycloheptene derivatives.
  • SAR of Dibenzo Cycloheptane Derivatives - Antidepressants. Pharmacy 180. [Link]

  • Tryptomer 10mg Tablet: View Uses, Side Effects, Price and Substitutes. 1mg. [Link]

  • Dibenzocycloheptene - Wikipedia. Wikipedia. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Dibenzocyclo heptene derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Design and structure-activity relationship analysis of ligands of gamma-hydroxybutyric acid receptors. PubMed. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. PubMed. [Link]

  • Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. PubMed Central. [Link]

  • Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Encyclopedia MDPI. [Link]

  • Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Publishing. [Link]

  • Aminoalkyldibenzo(a,e)cyclopropa(c)cycloheptene derivatives. A series of potent antidepressants. PubMed. [Link]

  • Antidepressants - StatPearls. NCBI Bookshelf. [Link]

  • Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. National Institutes of Health (NIH). [Link]

  • A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. MDPI. [Link]

  • Design, Synthesis, and Characterization of 1, 3-disubstituted-1,4-benzodiazepine Derivatives. ResearchGate. [Link]

  • Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. PubMed Central. [Link]

  • Development and evaluation of analytical techniques for antibodies and antibody-drug conjugates. DiVA portal. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Antidepressants. Katzung & Trevor's Pharmacology: Examination & Board Review, 13e. [Link]

Methodological & Application

Application Notes and Protocols for the Analysis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. This tricyclic nitrile compound is of significant interest in medicinal chemistry and drug development, necessitating robust and reliable analytical techniques for its study. These application notes are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are based on established analytical principles for compounds with similar physicochemical properties and are presented as self-validating systems, emphasizing scientific integrity and logical experimental design.

Introduction to 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a molecule featuring a dibenzocycloheptene core, a structure found in numerous pharmacologically active compounds. The presence of the nitrile group (-C≡N) imparts specific chemical properties that influence its polarity, reactivity, and metabolic stability.[1][2] Accurate and precise analytical methods are paramount for its quantification in various matrices, for purity assessment, and for the identification of potential impurities or degradation products during drug development and quality control processes.[3]

Molecular Structure and Properties:

  • Molecular Formula: C₁₆H₁₃N

  • Molecular Weight: 219.29 g/mol

  • CAS Number: 1729-63-1

  • Key Structural Features: A tricyclic system with two benzene rings fused to a seven-membered ring, and a nitrile group at the 5-position. The molecule is largely non-polar due to its hydrocarbon framework.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the analysis of non-polar to moderately polar small organic molecules like 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile.[4][5][6] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[7]

Causality behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is dictated by the physicochemical properties of the analyte. The large, non-polar dibenzocycloheptene structure suggests strong retention on a hydrophobic stationary phase. The nitrile group adds a degree of polarity, which can be modulated by the mobile phase composition to achieve optimal separation.

  • Column Selection: A C18 (octadecylsilane) column is recommended as the initial choice due to its high hydrophobicity, which will provide good retention for the analyte.[5][6] A column with a particle size of 3-5 µm offers a good balance between efficiency and backpressure.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for the elution of non-polar compounds from a C18 column.[5] Acetonitrile is a strong organic solvent that will elute the analyte. The ratio of acetonitrile to water can be adjusted to control the retention time. A small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by suppressing the ionization of any acidic functional groups on the stationary phase or in the sample.

  • Detection: The presence of two benzene rings in the molecule results in strong UV absorbance. A UV detector set at a wavelength where the analyte exhibits maximum absorbance (e.g., around 220-230 nm) will provide high sensitivity.

Detailed HPLC Protocol

This protocol is a starting point for the analysis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile and should be validated for its intended use in accordance with ICH guidelines.[8][9][10]

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Reference standard of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile.

  • Sample containing the analyte.

Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the sample diluent to achieve a similar concentration as the standard solution. Filtration of the sample through a 0.45 µm syringe filter is recommended to remove particulates.[11][12]

Chromatographic Conditions:

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-1 min: 50% B, 1-10 min: 50-95% B, 10-12 min: 95% B, 12-12.1 min: 95-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Data Analysis:

  • Identify the peak corresponding to 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile by comparing its retention time with that of the reference standard.

  • Quantify the analyte using an external standard method by comparing the peak area of the analyte in the sample to the peak area of the reference standard.

  • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (225 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13] For 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, GC-MS can be used for identity confirmation and for the analysis of volatile impurities.

Rationale for GC-MS Parameters
  • Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is suitable for the separation of aromatic hydrocarbons.[14]

  • Injection Mode: Splitless injection is preferred for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.

  • Temperature Program: A temperature gradient is necessary to elute the analyte in a reasonable time and to separate it from other components with different boiling points.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification.

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with a capillary column, an autosampler, and an electron ionization source.

  • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Sample dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

Chromatographic and Spectrometric Conditions:

ParameterValue
Injection Port Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

Data Interpretation:

  • The mass spectrum of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is expected to show a molecular ion peak (M⁺) at m/z 219.

  • Characteristic fragmentation patterns for dibenzocycloheptene derivatives often involve the loss of fragments from the seven-membered ring and rearrangements.[15] Common fragment ions may include those corresponding to the tropylium ion (m/z 91) and other stable aromatic cations. The fragmentation pattern can provide structural confirmation.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize mass_analyze Mass Analysis ionize->mass_analyze spectrum Obtain Mass Spectrum mass_analyze->spectrum identify Identify Molecular Ion & Fragments spectrum->identify confirm Confirm Structure identify->confirm

Caption: Workflow for GC-MS analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed for a complete characterization of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile.

Expected NMR Spectral Features
  • ¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two benzene rings.[16][17][18] The protons on the seven-membered ring will appear in the aliphatic region. The ethylene bridge protons (-CH₂-CH₂-) are expected to show complex multiplets due to their diastereotopic nature. The proton at the 5-position, adjacent to the nitrile group, will be deshielded and should appear as a distinct signal.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. The aromatic carbons will resonate in the range of 120-150 ppm.[19] The nitrile carbon will have a characteristic chemical shift around 115-125 ppm. The aliphatic carbons of the seven-membered ring will appear at higher field.

Detailed NMR Protocol

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Sample of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

Data Acquisition Parameters (Example for a 400 MHz spectrometer):

ExperimentParameterValue
¹H NMR Solvent CDCl₃
Number of Scans 16
Relaxation Delay 1.0 s
Pulse Width 90°
Spectral Width -2 to 12 ppm
¹³C NMR Solvent CDCl₃
Number of Scans 1024 or more
Relaxation Delay 2.0 s
Pulse Program Proton-decoupled
Spectral Width -10 to 220 ppm

Data Interpretation:

  • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule using chemical shift tables, coupling patterns, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for complete assignment.

Method Validation

Any analytical method developed for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[9][10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive analysis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. The combination of HPLC for quantification and purity, GC-MS for identification and volatile impurity analysis, and NMR for structural confirmation offers a complete analytical toolkit for researchers and professionals in the pharmaceutical industry. It is imperative that these methods are validated in the user's laboratory to ensure their suitability for the specific application.

References

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Matusheski, N. V., Juvik, J. A., & Jeffery, E. H. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 49(4), 1867–1872. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Stănescu, M. D., Dincă, N., & Șișu, E. (2006). Mass spectrum fragmentation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. Revue Roumaine de Chimie, 51(7-8), 669–673. [Link]

  • McNair, H. M., & Miller, J. M. (1998). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Journal of Chromatographic Science, 36(5), 225-230. [Link]

  • Lysyj, I. (1961). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 33(11), 1653-1654. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. [Link]

  • LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Spectroscopy Online. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]

  • El-Kashef, H. S., et al. (2000). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][1][8]diazepines. IV. Journal of Heterocyclic Chemistry, 37(6), 1521-1526. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Zhang, Y., et al. (2022). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology, 46(8), 914-923. [Link]

  • NHS Pharmaceutical Quality Assurance Committee. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Lapadula, D. M., et al. (2004). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Drug Metabolism and Disposition, 32(8), 859-866. [Link]

  • Li, L., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

Sources

Application Notes and Protocols for 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile: A Guide to Safe Handling and Stable Storage

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. This document emphasizes scientific integrity, safety, and the preservation of the compound's stability for reliable experimental outcomes.

Introduction: Understanding the Compound

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a tricyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its dibenzocycloheptene core is a structural motif found in several tricyclic antidepressants.[1] Given its role in drug discovery and development, ensuring the purity and stability of this compound is paramount for reproducible research. This guide provides the necessary protocols to maintain its integrity from receipt to disposal.

Hazard Identification and Safety Precautions

According to safety data sheets, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile presents several hazards that necessitate careful handling.[2][3]

Hazard Summary:

  • Harmful if swallowed [2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [2]

Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Wear tightly fitting safety goggles that conform to European standard EN 166.[2] This is crucial to prevent contact with the powder, which can cause serious eye irritation. A face shield should be considered if there is a risk of splashing or significant dust generation.
Hand Protection Use impermeable gloves, such as nitrile gloves, that have been inspected for integrity before use.[2] Nitrile gloves offer excellent resistance to a wide range of chemicals and are puncture-resistant.[4][5][6] Always use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2]
Protective Clothing Wear appropriate protective clothing to ensure all skin is covered.[2] A lab coat is standard, and additional protective clothing may be necessary depending on the scale of the work.
Respiratory Protection All handling of the solid compound should be performed in a chemical fume hood to ensure adequate ventilation.[2] If ventilation is inadequate, respiratory protection should be used.[7]
General Handling Procedures
  • Avoid contact with skin and eyes. [7]

  • Do not breathe dust.

  • Wash hands thoroughly after handling. [2][7]

  • Do not eat, drink, or smoke in the handling area. [2][7]

  • Use only in a well-ventilated area, preferably a chemical fume hood. [2][7]

Chemical and Physical Properties

A thorough understanding of the compound's properties is essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C₁₆H₁₃N
Molecular Weight 219.29 g/mol
Physical State Solid[8]
Appearance Beige powder[8]
Odor Odorless[8]
Melting Point 235 - 240 °C[8]
Incompatible Materials Strong oxidizing agents, strong bases.[8]

Storage Protocols for Long-Term Stability

The stability of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is critical for its use in sensitive applications. Improper storage can lead to degradation, affecting experimental results.

Storage Conditions

The compound should be stored in a cool, dry, and well-ventilated place. [2][9][10] The following diagram illustrates the decision-making process for appropriate storage.

StorageDecision Storage Protocol for 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile A Receiving the Compound B Is the container sealed and intact? A->B C Store in a designated, locked cabinet. B->C Yes D Quarantine and inspect for potential contamination. B->D No E Storage Environment C->E F Cool, dry, and dark location? E->F G Well-ventilated area? F->G Yes J Relocate to a suitable storage area. F->J No H Away from incompatible materials? G->H Yes G->J No I Optimal Storage Achieved H->I Yes H->J No

Caption: Decision workflow for the proper storage of the compound.

  • Temperature: Store at room temperature, sealed in a dry environment. Some suppliers recommend storage at +5°C.[11] For long-term storage, refrigeration in a desiccated environment is advisable to minimize degradation.

  • Light: Store in a dark place, away from direct sunlight, to prevent potential photodegradation.[9][12]

  • Atmosphere: While not explicitly stated as air-sensitive in all documents, the general best practice for long-term storage of organic compounds is to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[13][14]

  • Container: Keep the container tightly closed.[2][10] Use glass containers with Teflon-lined caps for optimal chemical resistance and to prevent leaching of impurities.[13]

Experimental Protocols

Protocol for Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary PPE and equipment (spatulas, weighing paper, secondary container).

  • Inert Atmosphere (Optional but Recommended): For highly sensitive applications, perform weighing and dispensing inside a glove box with an inert atmosphere.

  • Dispensing: In a chemical fume hood, carefully open the container. Use a clean spatula to dispense the desired amount of the compound onto weighing paper or into a tared vial.

  • Cleaning: After dispensing, securely close the primary container. Clean any residual powder from the spatula and the weighing area using a suitable solvent and dispose of the waste appropriately.

  • Documentation: Record the amount of compound used and the date in a laboratory notebook.

Waste Disposal

Proper disposal of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste: Dispose of the compound and any solutions containing it in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container.

  • Contaminated Materials: Dispose of contaminated gloves, weighing paper, and other disposable materials in a designated hazardous waste stream.[15][16] Do not dispose of chemically contaminated gloves in regular trash.[17]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the dust.

  • Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent and decontaminate.

  • Report: Report all spills to the appropriate safety personnel.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8] If skin irritation occurs, get medical advice.[8]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[8] Call a poison center or doctor if you feel unwell.[8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[8] Immediately call a POISON CENTER or doctor.[2]

References

  • NOVA Chemicals. (2025-04-21).
  • CymitQuimica. (2024-12-19).
  • J&J Medical Connect. (2025-09-11).
  • Fisher Scientific.
  • Wikipedia. Dibenzocycloheptene.
  • Echemi. 5-Cyclopropyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.
  • Avanti Research Lipids. Storage and handling of Avanti Research lipids.
  • NIST WebBook. 5H-Dibenzo(a,d)cyclohepten-5-ol.
  • Unknown Source. 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile.
  • NIH PubChem. 10,11-dihydro-5H-dibenzo(a,d)cycloheptene | C15H14 | CID 70029.
  • KoreaScience. Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one.
  • Klivon. (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetic Acid.
  • Ossila. Air Sensitive Compounds.
  • Earth Safe PPE. How to Dispose of Nitrile Gloves?.
  • PPS Gloves. (2025-01-07).
  • ChemBK. (2024-04-10). Dibenzocycloheptene.
  • CRS catalogue.
  • Fisher Scientific.
  • Sigma-Aldrich. 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile.
  • Unigloves. (2020-02-14).
  • Unknown Source. Nitrile Gloves Recycling and Recycling Equipment.
  • Unknown Source. (2021-02-23). How to Dispose of Nitrile Gloves.
  • Unknown Source.
  • Chemistry Stack Exchange. (2023-11-04).
  • Sustainability Task Force. Glove Recycling Program.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • ChemicalBook. (2025-07-04). 5-(3-DIMETHYLAMINOPROPYL)-10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-OL | 1159-03-1.
  • Unknown Source. Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • Pharmacy 180.
  • Dystian.com. (2022-07-18). How to dispose of nitrile gloves?.
  • Wipf Group - University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Unknown Source. (2024-11-01). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Veeprho. (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetic Acid.
  • Sigma-Aldrich. 10,11-DIHYDRO-5H-DIBENZO(A,D)CYCLOHEPTEN-5-ONE OXIME AldrichCPR.
  • NIST WebBook. 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-.
  • PubChem. 3-(10,11-Dihydro-5H-dibenzo-[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, hydrochloride.

Sources

Application Notes and Protocols for the Derivatization of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Dibenzocycloheptene Scaffold

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene core is a privileged tricyclic scaffold that forms the foundation of numerous clinically significant therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal framework for targeting a variety of biological receptors and enzymes. Historically, derivatives of this scaffold have been prominent as antidepressants and antihistamines. However, contemporary research has unveiled its potential in a broader range of therapeutic areas, including epilepsy and neuropathic pain, primarily through the modulation of ion channels.

This guide provides a comprehensive overview and detailed protocols for the derivatization of a key intermediate, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. The nitrile functionality serves as a versatile synthetic handle, enabling access to a diverse library of primary amides, primary amines, and their subsequent N-alkylated and urea derivatives. The strategic derivatization of this core structure is aimed at exploring the structure-activity relationships (SAR) for anticonvulsant and ion channel modulatory activities.

Synthetic Strategy: From Ketone to a Library of Diverse Derivatives

The overall synthetic approach begins with the readily available ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (also known as dibenzosuberone). This ketone is converted to the pivotal 5-carbonitrile intermediate. Subsequent derivatization of the nitrile group provides access to primary amides and amines, which are then further functionalized to generate a library of compounds for biological evaluation.

Synthetic_Strategy Ketone Dibenzosuberone Nitrile 10,11-dihydro-5H-dibenzo[a,d] cycloheptene-5-carbonitrile Ketone->Nitrile TosMIC, Base Amide Primary Amide Nitrile->Amide Selective Hydrolysis Amine Primary Amine Nitrile->Amine Reduction (e.g., LiAlH4) N_Alkyl_Amide N-Alkyl Amides Amide->N_Alkyl_Amide Alkylation Urea Urea Derivatives Amine->Urea Isocyanate Coupling

Figure 1: Overall synthetic workflow for the derivatization of the dibenzocycloheptene scaffold.

Part 1: Synthesis of the Core Intermediate: 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

The conversion of a ketone to a nitrile with the addition of one carbon atom is efficiently achieved through the Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC).[1] This reaction proceeds via a reductive cyanation mechanism and is particularly effective for a wide range of ketones, including sterically hindered ones like dibenzosuberone.[2][3]

Protocol 1: Reductive Cyanation of Dibenzosuberone using TosMIC

Principle: The reaction is initiated by the deprotonation of TosMIC to form a nucleophilic species that attacks the carbonyl carbon of dibenzosuberone. The resulting adduct undergoes a cyclization and subsequent elimination of the tosyl group to yield the desired nitrile. The presence of a protic solvent like ethanol accelerates the reaction.[1]

Materials:

  • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Anhydrous ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dibenzosuberone (1.0 eq) and TosMIC (1.2 eq).

  • Add anhydrous DME to dissolve the reactants (concentration approx. 0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (2.5 eq) in a mixture of anhydrous DME and anhydrous ethanol (4:1 v/v).

  • Slowly add the t-BuOK solution to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile as a solid.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting ketone and the appearance of a new, typically less polar, spot corresponding to the nitrile.

  • Spectroscopic Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic nitrile stretch (C≡N) around 2240 cm⁻¹. Mass spectrometry will confirm the molecular weight of the product.

Part 2: Derivatization of the Nitrile Functionality

The nitrile group is a versatile precursor to both amides and amines, which are key functionalities for further diversification and are often found in biologically active molecules.

Selective Hydrolysis to the Primary Amide

The hydrolysis of nitriles can proceed to either the amide or the carboxylic acid. To selectively stop at the amide stage, especially with sterically hindered nitriles, harsh conditions must be avoided. A mild alkaline hydrolysis in a mixed solvent system can be effective.[4][5]

Protocol 2: Selective Alkaline Hydrolysis of the Nitrile to the Amide

Principle: This method utilizes sodium hydroxide in a mixture of methanol and a co-solvent like dichloromethane. The methoxide ion, generated in situ, is believed to be the active nucleophile that attacks the nitrile carbon. The subsequent workup with water leads to the formation of the primary amide. This non-aqueous system minimizes the over-hydrolysis to the carboxylic acid.[5]

Materials:

  • 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting nitrile (1.0 eq) in a mixture of methanol and DCM (1:9 v/v).

  • Add powdered sodium hydroxide (5.0 eq) to the solution.

  • Stir the suspension at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Carefully add 1 M HCl to neutralize the reaction mixture to pH ~7.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide.

Self-Validation:

  • TLC Analysis: Observe the conversion of the nitrile to a more polar product (the amide).

  • Spectroscopic Confirmation: The IR spectrum should show the disappearance of the nitrile peak and the appearance of characteristic amide bands (N-H stretches around 3200-3400 cm⁻¹ and a C=O stretch around 1660 cm⁻¹). ¹H NMR will show the appearance of broad singlets corresponding to the -NH₂ protons.

Reduction of the Nitrile to the Primary Amine

The reduction of the nitrile to a primary amine provides a crucial building block for further derivatization, such as the formation of ureas. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[6]

Protocol 3: Reduction of the Nitrile to the Primary Amine

Principle: The hydride from LiAlH₄ acts as a nucleophile, adding to the electrophilic carbon of the nitrile. Subsequent additions of hydride and an aqueous workup lead to the formation of the primary amine. This reaction must be carried out under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Materials:

  • 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the starting nitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(aminomethyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. The crude product may be pure enough for the next step or can be purified by chromatography.

Self-Validation:

  • TLC Analysis: The amine product will be more polar than the starting nitrile. Staining with ninhydrin can help visualize the primary amine.

  • Spectroscopic Analysis: The IR spectrum will show the disappearance of the nitrile peak and the appearance of N-H stretching bands for the primary amine. Mass spectrometry will confirm the expected molecular weight.

Part 3: Further Diversification of Amide and Amine Derivatives

To expand the chemical space for biological screening, the primary amide and amine can be further functionalized.

N-Alkylation of the Primary Amide

N-alkylation of the primary amide can be achieved by deprotonation with a strong base followed by reaction with an alkyl halide.[7]

Protocol 4: N-Alkylation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide

Materials:

  • 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the primary amide (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Synthesis of Urea Derivatives from the Primary Amine

Urea derivatives are important pharmacophores. They can be readily synthesized from the primary amine by reaction with an isocyanate.[8][9]

Protocol 5: Synthesis of N-Aryl Ureas

Materials:

  • 5-(aminomethyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add the aryl isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold DCM, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography or recrystallization.

Part 4: Biological Screening Protocols

Derivatives of the dibenzocycloheptene scaffold have shown promise as anticonvulsants, potentially through the modulation of voltage-gated sodium channels or GABA-A receptors.[10][11]

In Vivo Anticonvulsant Screening

The two most widely used primary screening models for anticonvulsant activity are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in rodents.[12][13]

Protocol 6: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Screening

Principle:

  • MES Test: This model induces a generalized tonic-clonic seizure and is considered a model for generalized tonic-clonic seizures. A compound's ability to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy.[14]

  • scPTZ Test: Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures. This test is a model for absence seizures. A compound's ability to prevent or delay the onset of clonic seizures is measured.[12]

Procedure Outline (in mice or rats):

  • Animal Acclimation: Acclimate animals to the testing environment.

  • Compound Administration: Administer the test compounds, vehicle control, and a positive control (e.g., phenytoin for MES, ethosuximide for scPTZ) via an appropriate route (e.g., intraperitoneal or oral).

  • Seizure Induction:

    • MES: At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus via corneal or ear-clip electrodes.

    • scPTZ: Administer a convulsive dose of PTZ subcutaneously.

  • Observation:

    • MES: Observe the presence or absence of the tonic hindlimb extension.

    • scPTZ: Observe the animals for a set period (e.g., 30 minutes) and record the latency to and incidence of clonic seizures.

  • Data Analysis: Determine the percentage of animals protected in each group. For active compounds, a dose-response study can be performed to determine the median effective dose (ED₅₀).[14]

Test Seizure Type Modeled Primary Endpoint Standard Drug Example
Maximal Electroshock (MES)Generalized tonic-clonicAbolition of tonic hindlimb extensionPhenytoin
Subcutaneous PTZ (scPTZ)Absence (clonic)Abolition of clonic seizuresEthosuximide
In Vitro Ion Channel Modulation Screening

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function.[15][16]

Protocol 7: Patch-Clamp Electrophysiology for Sodium Channel Blockade

Principle: This technique allows for the direct measurement of ionic currents flowing through ion channels in the membrane of a single cell. By "patching" a glass micropipette onto the cell membrane, the voltage across the membrane can be controlled ("voltage-clamp"), and the resulting currents can be recorded. The effect of a test compound on the channel's activity can be quantified by measuring changes in the current amplitude and kinetics.[17]

Workflow Visualization:

Patch_Clamp_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell_Culture Culture of cells expressing target sodium channel (e.g., HEK-293) Patching Establish whole-cell patch-clamp configuration Cell_Culture->Patching Baseline Record baseline sodium currents Patching->Baseline Compound_App Apply test compound Baseline->Compound_App Post_Compound Record sodium currents in the presence of the compound Compound_App->Post_Compound Analysis Measure current inhibition and changes in channel kinetics Post_Compound->Analysis IC50 Determine concentration-response curve and calculate IC50 Analysis->IC50

Figure 2: Workflow for assessing sodium channel modulation using patch-clamp electrophysiology.

Procedure Outline:

  • Cell Culture: Use a cell line (e.g., HEK-293) stably expressing the human voltage-gated sodium channel subtype of interest (e.g., Naᵥ1.1, Naᵥ1.2, Naᵥ1.6).

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit sodium currents.

    • Record baseline currents in the absence of the test compound.

    • Perfuse the cell with a solution containing the test compound at various concentrations.

    • Record the sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application to determine the percentage of inhibition.

    • Analyze changes in the voltage-dependence of activation and inactivation, as well as the kinetics of recovery from inactivation, to characterize the mechanism of block.

    • Generate a concentration-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).

Expected Outcomes: Active compounds are expected to reduce the amplitude of the sodium current in a concentration-dependent manner. The nature of the block (e.g., state-dependent, use-dependent) can provide insights into the compound's mechanism of action and potential therapeutic profile.

Conclusion

The derivatization of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile offers a rich platform for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a systematic approach to synthesize a diverse library of amides, amines, and ureas. Subsequent screening using the described in vivo and in vitro assays will enable the identification of lead compounds with promising anticonvulsant and ion channel modulatory activities, paving the way for further optimization and development.

References

  • Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLOS ONE. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. PubMed. [Link]

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]

  • Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. KoreaScience. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PMC. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers. [Link]

  • Only one nitrile reduced to amine with LiAlH4 : r/Chempros. Reddit. [Link]

  • TosMIC Whitepaper. Varsal Chemical. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]

  • Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Oriental Journal of Chemistry. [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABA A Receptors. ResearchGate. [Link]

  • Research and development of N,N′-diarylureas as anti-tumor agents. PMC. [Link]

  • P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis. [Link]

  • Patch‐clamp voltage protocols. a) Protocol 1 used for assessing state... ResearchGate. [Link]

  • Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Organic Chemistry Portal. [Link]

  • Note Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Indian Journal of Chemistry. [Link]

  • Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs. eLife. [Link]

  • Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. [Link]

  • Defining Affinity with the GABAA Receptor. PMC. [Link]

  • Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. Research Journal of Pharmacy and Technology. [Link]

  • Discovery of diphenyl amine based sodium channel blockers, effective against hNav1.2. National Library of Medicine. [Link]

  • N-alkylation of 1, 4-dihydropyridine derivatives. ResearchGate. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PMC. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A... ResearchGate. [Link]

Sources

Application Notes and Protocols for Computational Studies of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Computational Exploration of a Privileged Scaffold

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse range of therapeutic agents. Its unique tricyclic framework imparts a conformational rigidity and three-dimensional architecture that is amenable to interaction with a variety of biological targets. This has led to the development of drugs with applications in neuropsychiatry, oncology, and beyond. The continuous exploration of this "privileged scaffold" is driven by the potential to discover novel derivatives with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

In the modern drug discovery paradigm, computational chemistry has emerged as an indispensable tool for accelerating the design and optimization of new chemical entities. By simulating molecular interactions and predicting key drug-like properties, computational studies provide invaluable insights that guide synthetic efforts, reduce the reliance on costly and time-consuming experimental screening, and ultimately de-risk the drug development pipeline.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of state-of-the-art computational methodologies to the study of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives. We will delve into the causality behind key experimental choices and provide detailed, field-proven protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics (MD) simulations, pharmacophore modeling, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

I. Foundational Strategy: A Multi-Faceted Computational Workflow

A robust computational investigation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives necessitates an integrated approach, where multiple computational techniques are employed synergistically to build a comprehensive understanding of their structure-activity relationships and therapeutic potential. The following workflow illustrates a logical progression from initial hit identification to lead optimization.

G cluster_0 Virtual Screening & Hit ID cluster_1 Interaction Analysis & Affinity Prediction cluster_2 SAR & Predictive Modeling cluster_3 Dynamic Behavior & Stability cluster_4 Drug-Likeness & Safety Assessment cluster_5 Lead Optimization pharmacophore Pharmacophore Modeling virtual_screening Virtual Screening pharmacophore->virtual_screening Identifies key features docking Molecular Docking virtual_screening->docking Provides initial hits qsar QSAR Modeling docking->qsar Generates binding poses & scores md Molecular Dynamics docking->md Provides starting complex admet ADMET Prediction qsar->admet Predicts activity lead_opt Lead Optimization & Synthesis qsar->lead_opt Guides derivatization md->lead_opt Assesses binding stability admet->lead_opt Filters for drug-like properties

Caption: Integrated computational workflow for the study of dibenzocycloheptene derivatives.

II. Molecular Docking: Unveiling Binding Modes and Affinities

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] This method is instrumental in understanding the binding mode of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives within the active site of a biological target and estimating their binding affinity.

Causality Behind Methodological Choices

The choice of docking software, scoring function, and search algorithm is critical for obtaining meaningful results. For instance, software like AutoDock is widely used and allows for flexibility in the ligand, while treating the protein as rigid.[2] The scoring function is a mathematical model used to approximate the binding free energy of the protein-ligand complex. The Lamarckian genetic algorithm is a popular search algorithm that combines a genetic algorithm with a local search method to efficiently explore the conformational space of the ligand.[3]

Protocol: Molecular Docking of a Dibenzocycloheptene Derivative into a Target Protein

This protocol outlines the general steps for performing a molecular docking study using AutoDock.

1. Preparation of the Receptor:

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
  • Remove water molecules, co-factors, and any existing ligands from the PDB file.[4]
  • Add polar hydrogen atoms and assign Kollman charges to the protein.[3]
  • Define the grid box, which encompasses the binding site of the protein. The grid box should be large enough to allow for unrestricted movement of the ligand.

2. Preparation of the Ligand:

  • Draw the 2D structure of the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivative using a chemical drawing software.
  • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
  • Assign Gasteiger charges to the ligand atoms.[3]
  • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Running the Docking Simulation:

  • Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.[2]
  • Launch the docking calculation using AutoDock.

4. Analysis of Results:

  • Analyze the docking results, which are typically clustered into different conformational poses.
  • The pose with the lowest binding energy is generally considered the most favorable.
  • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions.
Data Presentation: Illustrative Docking Results
DerivativeDocking Score (kcal/mol)Interacting ResiduesHydrogen Bonds
Compound A-9.5TYR122, PHE234, TRP3451
Compound B-8.7TYR122, LEU230, TRP3450
Compound C-10.2TYR122, PHE234, ARG3482

III. QSAR Modeling: Predicting Biological Activity from Chemical Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5] For 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives, QSAR can be used to predict the activity of novel, unsynthesized compounds and to identify the key structural features that contribute to their biological effects.[6]

Causality Behind Methodological Choices

The development of a robust QSAR model depends on the quality of the biological data, the selection of appropriate molecular descriptors, and the statistical method used for model building.[7] Molecular descriptors are numerical representations of the chemical and physical properties of a molecule.[8] These can include electronic, steric, and hydrophobic parameters. Multiple Linear Regression (MLR) is a commonly used statistical method for building QSAR models, where the biological activity is expressed as a linear combination of the molecular descriptors.[9]

Protocol: 2D-QSAR Modeling for Anticancer Activity

This protocol outlines the steps for developing a 2D-QSAR model for a series of dibenzocycloheptene derivatives with known anticancer activity.

1. Data Set Preparation:

  • Collect a dataset of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives with experimentally determined biological activities (e.g., IC50 values).
  • Divide the dataset into a training set for model development and a test set for model validation.[10]

2. Molecular Descriptor Calculation:

  • Draw the 2D structures of all compounds in the dataset.
  • Calculate a variety of molecular descriptors for each compound using software like PaDEL-Descriptor. Descriptors can include constitutional, topological, and quantum-chemical parameters.

3. Model Development:

  • Use a statistical software package to perform multiple linear regression (MLR) on the training set, with the biological activity as the dependent variable and the calculated descriptors as the independent variables.
  • Employ a variable selection method, such as stepwise regression, to identify the most relevant descriptors for the model.

4. Model Validation:

  • Validate the QSAR model using both internal and external validation techniques.
  • Internal validation can be performed using the leave-one-out cross-validation (Q²) method.
  • External validation is performed by using the developed model to predict the activities of the compounds in the test set. The predictive ability of the model is assessed by the correlation coefficient (R²pred).
Data Presentation: Illustrative QSAR Model and Descriptor Contributions

QSAR Equation: pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond Donors + 3.2

DescriptorCoefficientContribution
LogP (Lipophilicity)0.5Positive (higher lipophilicity increases activity)
Molecular Weight (MW)-0.2Negative (lower molecular weight is favorable)
H-bond Donors1.5Positive (more H-bond donors enhance activity)

IV. Molecular Dynamics Simulations: Capturing the Dynamic Nature of Molecular Interactions

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time.[4][11] MD simulations are particularly useful for assessing the stability of the binding pose predicted by docking and for understanding the role of water molecules in the binding site.[12]

Causality Behind Methodological Choices

The choice of force field, water model, and simulation time are critical parameters in an MD simulation.[13] The force field is a set of parameters that describes the potential energy of the system. The water model explicitly represents the solvent, which plays a crucial role in mediating protein-ligand interactions. The simulation time must be long enough to allow for the system to reach equilibrium and for the relevant biological events to occur.

Protocol: MD Simulation of a Dibenzocycloheptene-Protein Complex

This protocol provides a general workflow for performing an MD simulation of a protein-ligand complex using GROMACS.

1. System Preparation:

  • Start with the best-docked pose of the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivative in the protein's active site.
  • Generate the topology and parameter files for the ligand using a server like CGenFF.[14]
  • Place the complex in a simulation box of appropriate size and solvate it with a chosen water model (e.g., TIP3P).
  • Add ions to neutralize the system.

2. Energy Minimization and Equilibration:

  • Perform energy minimization to remove any steric clashes in the initial system.
  • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
  • Equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

3. Production MD Run:

  • Run the production MD simulation for the desired length of time (e.g., 100 ns).

4. Trajectory Analysis:

  • Analyze the MD trajectory to calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
  • Analyze the hydrogen bond network and other key interactions between the ligand and the protein over time.

start [label="Docked Complex"]; prepare [label="System Preparation\n(Solvation, Ionization)"]; minimize [label="Energy Minimization"]; heat [label="NVT Equilibration\n(Heating)"]; equilibrate [label="NPT Equilibration\n(Pressure)"]; production [label="Production MD Run"]; analysis [label="Trajectory Analysis\n(RMSD, RMSF, H-bonds)"];

start -> prepare; prepare -> minimize; minimize -> heat; heat -> equilibrate; equilibrate -> production; production -> analysis; }

Caption: Workflow for a molecular dynamics simulation of a protein-ligand complex.

V. Pharmacophore Modeling and Virtual Screening: Identifying Novel Hits

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[15] This model can then be used as a 3D query to search large compound databases for novel molecules that fit the pharmacophore, a process known as virtual screening.[16]

Causality Behind Methodological Choices

Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a receptor (structure-based).[5] The choice of approach depends on the available information. The features included in a pharmacophore model typically include hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings.[11]

Protocol: Ligand-Based Pharmacophore Model Generation and Virtual Screening

1. Pharmacophore Model Generation:

  • Select a set of structurally diverse and potent 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives.
  • Generate 3D conformers for each molecule.
  • Align the molecules based on their common chemical features.
  • Use software like Phase or LigandScout to automatically generate pharmacophore hypotheses.[8]
  • Select the best pharmacophore model based on statistical parameters like the survival score.

2. Virtual Screening:

  • Use the validated pharmacophore model as a 3D query to screen a large compound database (e.g., ZINC, ChEMBL).
  • Filter the resulting hits based on drug-likeness criteria, such as Lipinski's rule of five.[17]

3. Hit Validation:

  • Perform molecular docking studies on the top-ranked hits to predict their binding modes and affinities.
  • The most promising hits can then be prioritized for experimental testing.

VI. In Silico ADMET Prediction: Assessing Drug-Likeness and Safety

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[18] This is a critical step in early-stage drug discovery, as poor ADMET properties are a major cause of drug attrition.[1]

Causality Behind Methodological Choices

A variety of computational models are available for predicting ADMET properties, ranging from simple rule-based systems (e.g., Lipinski's rule of five) to more complex QSAR-based models and machine learning algorithms.[9] Online platforms like SwissADME and pkCSM provide a convenient way to predict a wide range of ADMET properties.[19]

Protocol: ADMET Profiling of Dibenzocycloheptene Derivatives

1. Data Input:

  • Obtain the 2D structures of the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives in a suitable format (e.g., SMILES).

2. ADMET Prediction:

  • Submit the structures to an online ADMET prediction server (e.g., SwissADME).
  • The server will calculate a range of properties, including:
  • Absorption: Gastrointestinal absorption, blood-brain barrier permeability.
  • Distribution: Plasma protein binding.
  • Metabolism: Cytochrome P450 (CYP) inhibition.
  • Excretion: Total clearance.
  • Toxicity: Ames mutagenicity, hepatotoxicity.

3. Analysis of Results:

  • Analyze the predicted ADMET properties to identify any potential liabilities.
  • Use this information to guide the selection of compounds for further development and to prioritize synthetic efforts towards derivatives with more favorable ADMET profiles.
Data Presentation: Illustrative ADMET Prediction Data
PropertyCompound ACompound BCompound CDesirable Range
GI AbsorptionHighHighLowHigh
BBB PermeantYesNoYesTarget Dependent
CYP2D6 InhibitorYesNoNoNo
Ames MutagenicityNegativeNegativeNegativeNegative
HepatotoxicityLow RiskLow RiskHigh RiskLow Risk

VII. Conclusion: An Integrated Approach to Accelerate Discovery

The computational methodologies outlined in these application notes provide a powerful and versatile toolkit for the investigation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives. By integrating molecular docking, QSAR, molecular dynamics, pharmacophore modeling, and ADMET prediction, researchers can gain a deep and multi-faceted understanding of the structure-activity relationships, binding interactions, and drug-like properties of this important class of compounds. This integrated computational approach, when used in close synergy with experimental studies, has the potential to significantly accelerate the discovery and development of novel therapeutics based on this privileged scaffold.

References

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Dibenzocycloheptene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of dibenzocycloheptene compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the chromatographic analysis of this unique class of molecules. Dibenzocycloheptenes, which include important tricyclic antidepressants like amitriptyline and nortriptyline, often present specific analytical hurdles due to their chemical properties. This resource offers a structured approach to troubleshooting, method development, and ensuring the scientific integrity of your results.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common chromatographic problems in a question-and-answer format, providing a logical workflow from problem identification to resolution.

Problem 1: Why are my dibenzocycloheptene compound peaks tailing?

Peak tailing is a frequent issue when analyzing basic compounds like dibenzocycloheptenes and can compromise resolution and accurate integration.[1][2] Tailing is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[3][4]

Immediate Checks:

  • System Suitability Failure: Has your system suitability test failed, specifically the tailing factor parameter? A tailing factor greater than 2 is a common indicator of a problem.[1]

  • Recent Changes: Have there been any recent changes to the system, such as a new column, a new batch of mobile phase, or a different sample solvent?[5]

Troubleshooting Workflow:

G cluster_chem Chemical Solutions cluster_phys Physical Solutions start Observation: Peak Tailing cause Identify Potential Cause start->cause chemical Chemical Interactions cause->chemical All peaks tailing or only basic analytes? physical Physical/System Issues cause->physical All peaks tailing, including neutral compounds? solution_chem Implement Chemical Solution chemical->solution_chem Likely silanol interactions solution_phys Implement Physical Solution physical->solution_phys Likely dead volume or column issue chem1 Lower Mobile Phase pH (e.g., to 2.5-3.0 with phosphate buffer) solution_chem->chem1 chem2 Add a Competing Base (e.g., 5-25 mM Triethylamine - TEA) solution_chem->chem2 chem3 Use a Base-Deactivated Column (e.g., end-capped or hybrid particle) solution_chem->chem3 phys1 Check for Dead Volume (improperly fitted tubing/ferrules) solution_phys->phys1 phys2 Inspect/Replace Column Frit solution_phys->phys2 phys3 Backflush or Replace Column solution_phys->phys3 verify Verify Resolution & System Suitability chem3->verify phys3->verify G cluster_pump Pump Issues cluster_mp Mobile Phase Issues cluster_col Column Issues cluster_leaks System Leaks start Observation: Retention Time Drifting/Shifting check_pump Check Pump Performance start->check_pump check_mobile_phase Check Mobile Phase start->check_mobile_phase check_column Check Column Equilibration & Temp start->check_column check_leaks Check for Leaks start->check_leaks pump1 Inconsistent flow rate? (Check pressure fluctuations) check_pump->pump1 pump2 Air bubbles in the system? (Degas mobile phase, prime pump) check_pump->pump2 mp1 Incorrect composition? (Remake mobile phase) check_mobile_phase->mp1 mp2 Evaporation of volatile component? (Cover reservoirs) check_mobile_phase->mp2 col1 Insufficient equilibration time between injections? check_column->col1 col2 Fluctuating column temperature? (Use a column oven) check_column->col2 leak1 Inspect fittings from pump to detector check_leaks->leak1 leak2 Look for salt deposits from buffer leakage check_leaks->leak2

Caption: Common causes of retention time variability.

Expert Tip: A common and often overlooked cause of retention time drift is inadequate column equilibration, especially when using gradient methods or mobile phases with additives. Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for a novel dibenzocycloheptene derivative?

For novel dibenzocycloheptene compounds, a reversed-phase HPLC method is typically the most effective. [6]A good starting point would be:

  • Column: A modern, base-deactivated C18 column (e.g., 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid or 10 mM Ammonium Formate in Water

    • B: Acetonitrile or Methanol

  • Gradient: A generic scouting gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30-40°C

  • Detection: Diode Array Detector (DAD) to assess peak purity and determine the optimal detection wavelength.

Q2: How do I perform a forced degradation study for a dibenzocycloheptene compound to ensure my method is stability-indicating?

Forced degradation studies are crucial to demonstrate that your analytical method can separate the active pharmaceutical ingredient (API) from its potential degradation products. [7]A typical forced degradation study for a compound like amitriptyline would involve exposing it to the following conditions: [7][8]

Stress Condition Typical Reagent and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours. [8]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours. [8]
Oxidation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid drug substance at 80°C for 24 hours. [9]

| Photolytic Degradation | Expose the drug substance to UV and visible light (e.g., 1.2 million lux hours and 200 W·hr/m²). [9]|

After exposure, the samples are diluted and analyzed using your HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) and demonstrate that the degradation product peaks are well-resolved from the main API peak. [10] Q3: What are the essential system suitability test (SST) parameters I should monitor for this type of analysis?

System suitability testing ensures that your chromatography system is performing adequately on the day of analysis. [11]For the analysis of dibenzocycloheptene compounds, the following SST parameters are critical:

SST ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0. [1]Ensures peak symmetry, which is critical for accurate integration, especially for basic compounds.
Resolution (Rs) Rs ≥ 1.5 between the analyte and the closest eluting peak (e.g., a related substance or metabolite).Confirms that the critical pair of compounds is adequately separated.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for ≥ 5 replicate injections. [12]Demonstrates the precision of the injector and the stability of the system.
Theoretical Plates (N) Reportable value, often > 2000.Measures column efficiency and peak sharpness.

These parameters should be evaluated by injecting a system suitability solution (a mixture of the API and relevant related substances) before and during the analytical run. [13][14]

References

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • National Institutes of Health (NIH). (2024, March 29).
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • Determination of total and free amitriptyline and nortriptyline in human plasma by RP-HPLC. (2025, August 5).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Ovid. Selective Determination of Amitriptyline and Nortriptyline in Human Plasma by HPLC with Ultraviolet and Particle Beam Mass Spectrometry.
  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • ResearchGate. (2015, December 2). How can I separate three structurally similar compounds in HPLC?.
  • ResearchGate. (2025, November 17). (PDF)
  • (2018, February 28).
  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • (2020, January 1). Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples.
  • PubMed. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry.
  • (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • HPLC Troubleshooting Guide.
  • Axion Labs. HPLC Peak Tailing.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • PubMed Central. (2012, July 18). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing.
  • IJPPR. (2023, January 30).
  • Chemical Methodologies. (2019, March 11). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
  • Journal of Young Pharmacists. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Gabapentin and Nortriptyline Hydrochloride in.
  • National Institutes of Health (NIH). (2018, May 18). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies.
  • ACD/Labs. (2022, October 6).
  • Der Pharma Chemica. Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review.
  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.

Sources

Avoiding impurities in the synthesis of dibenzocycloheptene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Dibenzocycloheptene Derivatives

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing dibenzocycloheptene derivatives. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab. Dibenzocycloheptene derivatives are a cornerstone for many therapeutic agents, particularly in the realm of tricyclic antidepressants and muscle relaxants.[1] Achieving high purity is paramount for both efficacy and safety in drug development.

This guide will delve into the causality behind common synthetic pitfalls and offer robust, self-validating protocols to help you avoid impurities and optimize your reaction outcomes.

Section 1: General Questions & Initial Steps

Q1: I'm starting the synthesis of a novel dibenzocycloheptene derivative. What are the most critical initial factors to consider for minimizing impurity formation?

A1: A successful synthesis with minimal impurities begins long before the first reagent is measured. Proactive planning is key. Here are the foundational pillars for a high-purity synthesis:

  • Purity of Starting Materials: This cannot be overstated. Impurities in your initial reactants can lead to a cascade of unwanted side reactions. Always verify the purity of your starting materials, and if necessary, purify them before use.[2]

  • Choice of Synthetic Route: The chosen synthetic pathway has a profound impact on the impurity profile. For instance, while a Friedel-Crafts alkylation might seem direct, it's often plagued by polyalkylation and carbocation rearrangements.[3][4] A Friedel-Crafts acylation followed by reduction is often a superior strategy for obtaining a single, desired product.[5]

  • Inert Reaction Conditions: Many intermediates in dibenzocycloheptene synthesis are sensitive to air and moisture. Ensure your glassware is oven- or flame-dried and that reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Troubleshooting Specific Synthetic Steps

Q2: My Friedel-Crafts acylation step is giving me a low yield and multiple products. What's going on and how can I fix it?

A2: This is a classic challenge in dibenzocycloheptene synthesis. The culprits are often related to the catalyst and reaction conditions.

  • The Problem of Polysubstitution: Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the resulting acyl group deactivates the aromatic ring to further substitution.[5] However, if your starting material is highly activated, or reaction conditions are too harsh, you can still see multiple acyl groups added.

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst (like AlCl₃) is typically required because both the acyl chloride and the product ketone can form complexes with it.[5] Using a sub-stoichiometric amount can lead to an incomplete reaction.

  • Reaction Temperature: Temperature control is critical. Running the reaction at too high a temperature can lead to side reactions and decomposition. Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.

Troubleshooting Workflow for Friedel-Crafts Acylation:

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Q3: I'm using a Wittig reaction to introduce an exocyclic double bond, but the yield is low and I'm having trouble removing the triphenylphosphine oxide byproduct. What are your recommendations?

A3: The Wittig reaction is a powerful tool for alkene synthesis, but it has its own set of challenges, particularly regarding the ylide formation and product purification.

  • Ylide Formation: The formation of the phosphorus ylide is critical. It's typically generated by reacting an alkyl halide with triphenylphosphine, followed by deprotonation with a strong base like n-butyllithium (n-BuLi).[6] Incomplete deprotonation will result in a lower yield. Ensure your base is fresh and accurately titrated.

  • Stereoselectivity: The stereochemistry of the resulting alkene can be influenced by the nature of the ylide. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[7]

  • Byproduct Removal: Triphenylphosphine oxide is notoriously difficult to remove completely.[8] Here are a few strategies:

    • Chromatography: Careful column chromatography is the most common method.

    • Crystallization: If your product is a solid, recrystallization can be effective.

    • Precipitation of the Byproduct: In some cases, you can precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filtering it off.

Table 1: Comparison of Purification Methods for Wittig Reactions

MethodAdvantagesDisadvantagesBest For
Column Chromatography High resolution, applicable to most compounds.Can be time-consuming and use large volumes of solvent.Isolating products from complex mixtures.
Recrystallization Can provide very high purity, scalable.Product must be a solid, potential for yield loss.Purifying solid products.
Precipitation Quick and easy.May not be completely effective, potential for product co-precipitation.Initial, bulk removal of the byproduct.
Q4: My attempts at benzylic oxidation of the dibenzocycloheptene ring are leading to over-oxidation and ring cleavage. How can I achieve a more controlled oxidation?

A4: The benzylic positions on the dibenzocycloheptene core are particularly susceptible to oxidation.[9][10] However, this reactivity can be a double-edged sword.

  • Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) will often cleave the alkyl side chain to a carboxylic acid.[10][11] For a more controlled oxidation to an alcohol or ketone, you need to use milder reagents.

  • Protecting Groups: If you have other sensitive functional groups in your molecule, consider using protecting groups to prevent them from being oxidized.

  • Reaction Conditions: As with other reactions, temperature and reaction time are crucial. Over-oxidation can often be prevented by running the reaction at a lower temperature and carefully monitoring its progress by TLC.

Recommended Conditions for Controlled Benzylic Oxidation:

Desired ProductReagentTypical Conditions
Alcohol N-Bromosuccinimide (NBS) followed by hydrolysisNBS, radical initiator (AIBN), CCl₄, reflux; then H₂O
Ketone Chromium trioxide (CrO₃) or Pyridinium chlorochromate (PCC)CrO₃, acetic acid; or PCC, dichloromethane (DCM)

Section 3: Stereochemistry and Purification

Q5: My final product is a mixture of stereoisomers. What are the best strategies for controlling stereochemistry during the synthesis and for separating the final isomers?

A5: Stereochemistry is a critical aspect of drug design, as different enantiomers or diastereomers can have vastly different pharmacological activities.[12]

  • Asymmetric Synthesis: The most effective way to control stereochemistry is to use an asymmetric synthesis strategy.[13] This can involve using chiral catalysts, chiral auxiliaries, or chiral starting materials.

  • Substrate Control: The existing stereocenters in your molecule can influence the stereochemical outcome of subsequent reactions. This is known as substrate control.[14]

  • Purification of Stereoisomers: If you end up with a mixture of stereoisomers, they can often be separated by:

    • Chiral Chromatography: This is a powerful technique for separating enantiomers.

    • Diastereomeric Recrystallization: If you have a mixture of diastereomers, they will have different physical properties and can often be separated by recrystallization.

Decision Tree for Stereochemical Control:

Caption: Decision tree for selecting a stereochemical control strategy.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the starting arene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Add the acyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification via Recrystallization
  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization begins, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

References

  • US3580943A - Dibenzocycloheptene derivatives - Google P
  • PAHs undergo both oxidation and reduction reactions that affect their... - ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

  • Dibenzocycloheptene - Wikipedia. [Link]

  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications - Research Inventions Journals. [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • 16.9: Oxidation of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • US5932767A - Process for preparing dibenzocycloheptene compounds - Google P
  • Recent advances in controllable/divergent synthesis - Beilstein Journals. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - NIH. [Link]

  • Stereochemistry in Drug Action - PMC - NIH. [Link]

  • CAS No : 256-81-5 | Product Name : Cyproheptadine Hydrochloride - Impurity A (Freebase). [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. [Link]

  • 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry. [Link]

  • 19.7b Wittig Reaction | Organic Chemistry - YouTube. [Link]

  • Dibenzo Cycloheptene | CAS 833-48-7 - Veeprho. [Link]

  • Aromatic chemistry: Oxidation and reduction - BrainKart. [Link]

  • SAR of Dibenzo Cycloheptane Derivatives - Antidepressants - Pharmacy 180. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]

  • The Wittig Reaction - Chemistry LibreTexts. [Link]

  • Dibenzocycloheptene - ChemBK. [Link]

  • US20160200696A1 - Process for the purification of diaminophenothiazinium compounds - Google P
  • Controlling benzylic functionality and stereochemistry: 1. Synthesis of the secopseudopterosin aglycone - Scholars@Duke publication. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, a key intermediate in the synthesis of numerous pharmaceutically active compounds, including antidepressants and anticonvulsants, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. The strategic introduction of the nitrile functional group at the 5-position of the dibenzosuberane core is a critical transformation that can be approached through several distinct synthetic pathways. This guide provides a comprehensive comparison of the primary methods for the synthesis of this valuable nitrile, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of a synthetic route that aligns with their specific objectives, whether they be scalability, cost-effectiveness, or reaction efficiency.

Synthetic Strategies: An Overview

The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile can be broadly categorized into three main approaches, each commencing from a different precursor derived from the common starting material, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). These routes are:

  • Nucleophilic Substitution: This classic approach involves the displacement of a leaving group at the 5-position, typically a halide, with a cyanide anion.

  • Cyanation of an Alcohol: This method transforms the corresponding 5-hydroxy derivative into the nitrile, often proceeding through an activated intermediate.

  • Dehydration of an Oxime: This route involves the formation of an oxime from the parent ketone, followed by a dehydration reaction to yield the desired nitrile.

The following sections will delve into the specifics of each of these synthetic pathways, providing detailed experimental procedures and a critical evaluation of their performance.

Method 1: Nucleophilic Substitution of a 5-Halo-dibenzosuberane

This method is a straightforward and widely utilized strategy for the introduction of a nitrile group. The reaction proceeds via a nucleophilic attack of the cyanide ion on the benzylic carbon bearing a halogen. The success of this reaction is contingent on the nature of the leaving group and the reaction conditions employed.

Mechanistic Considerations

The nucleophilic substitution at the benzylic 5-position of the dibenzosuberane ring system can proceed through either an S(_N)1 or S(_N)2 mechanism. The benzylic nature of the carbocation intermediate would favor an S(_N)1 pathway, while the use of a polar aprotic solvent and a good nucleophile like the cyanide ion can also facilitate an S(_N)2 reaction. The choice of solvent is critical; the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is preferred to enhance the nucleophilicity of the cyanide anion.

Experimental Protocol: Synthesis via 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Step 1: Synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

The starting halide can be prepared from the corresponding alcohol, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, which is synthesized by the reduction of dibenzosuberone.

  • Procedure: To a solution of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol in a suitable solvent such as dichloromethane, an excess of thionyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-chloro derivative, which can be used in the next step without further purification.

Step 2: Cyanation of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

  • Procedure: The crude 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is dissolved in a polar aprotic solvent such as DMSO. An excess of sodium cyanide or potassium cyanide is added, and the mixture is heated to a temperature between 80-120 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile.

Performance Analysis
ParameterAssessment
Yield Moderate to good, typically in the range of 60-80%.
Purity Generally high after purification.
Scalability Readily scalable, making it suitable for industrial applications.
Cost-Effectiveness Utilizes relatively inexpensive reagents.
Safety Concerns The use of highly toxic cyanide salts necessitates stringent safety precautions.
Environmental Impact Generates inorganic salt waste and requires the use of organic solvents.

Method 2: Cyanation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

This method offers an alternative to the nucleophilic substitution of a halide and can be advantageous when the halide is not readily accessible or is prone to elimination side reactions. The Mitsunobu reaction is a prominent example of this approach.

Mechanistic Considerations

The Mitsunobu reaction involves the in situ activation of the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by nucleophilic attack by a cyanide source, such as acetone cyanohydrin. This reaction typically proceeds with inversion of stereochemistry at the alcohol center, although in this achiral substrate, it is not a primary concern.

Experimental Protocol: Mitsunobu Cyanation

Step 1: Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

The starting alcohol is prepared by the reduction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.

  • Procedure: A mixture of 208 g of 10,11-dihydro-5H-dibenzo[a,d]-cyclohepten-5-one, 2 L of ethanol, 200 g of sodium hydroxide, and 300 g of zinc powder is heated to boiling under reflux while stirring for 2 hours.[1] The warm mixture is filtered, and the filtrate is concentrated. The residue is partitioned between chloroform and water. The aqueous phase is acidified and extracted with chloroform. The combined organic extracts are washed, dried, and concentrated to yield 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.[1]

Step 2: Mitsunobu Cyanation

  • Procedure: To a solution of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol and triphenylphosphine in an anhydrous solvent such as tetrahydrofuran (THF), acetone cyanohydrin is added. The mixture is cooled to 0 °C, and a solution of DEAD in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile.

Performance Analysis
ParameterAssessment
Yield Moderate, typically in the range of 50-70%.
Purity Good after chromatographic purification.
Scalability Can be challenging to scale up due to the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.
Cost-Effectiveness The reagents for the Mitsunobu reaction (phosphine, azodicarboxylate) are relatively expensive.
Safety Concerns Acetone cyanohydrin is a toxic cyanide source. Azodicarboxylates can be hazardous.
Environmental Impact Generates significant amounts of byproducts that need to be separated and disposed of.

Method 3: Dehydration of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one Oxime

This two-step one-pot approach involves the conversion of the parent ketone to its oxime, followed by dehydration to the nitrile. This method avoids the use of highly toxic metal cyanides in the final step.

Mechanistic Considerations

The formation of the oxime is a standard condensation reaction between the ketone and hydroxylamine. The subsequent dehydration of the aldoxime to the nitrile can be achieved using a variety of dehydrating agents. The mechanism involves the activation of the oxime hydroxyl group, followed by an E2-type elimination to form the carbon-nitrogen triple bond.

Experimental Protocol

Step 1: Formation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one Oxime

  • Procedure: 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one is dissolved in a suitable solvent like ethanol or pyridine. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Step 2: Dehydration of the Oxime

  • Procedure: The crude oxime is treated with a dehydrating agent. A common and effective reagent is trifluoroacetic anhydride (TFAA). The oxime is dissolved in an appropriate solvent (e.g., dichloromethane), and TFAA is added at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature. After completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude nitrile, which is then purified.

Performance Analysis
ParameterAssessment
Yield Good to excellent, often exceeding 80% for the dehydration step.
Purity Can be very high, with minimal side products.
Scalability Generally scalable, although the use of some dehydrating agents may pose challenges on a large scale.
Cost-Effectiveness The cost will depend on the choice of dehydrating agent. TFAA is moderately priced.
Safety Concerns Hydroxylamine can be unstable. Some dehydrating agents can be corrosive and react violently with water.
Environmental Impact The environmental impact is largely dependent on the chosen dehydrating agent and solvent.

Comparative Summary of Synthesis Methods

FeatureMethod 1: Nucleophilic SubstitutionMethod 2: Cyanation of AlcoholMethod 3: Dehydration of Oxime
Starting Material 5-Halo-dibenzosuberaneDibenzosuberolDibenzosuberone
Key Reagents NaCN or KCNPPh₃, DEAD, Acetone cyanohydrinNH₂OH·HCl, Dehydrating agent (e.g., TFAA)
Typical Yield 60-80%50-70%>80%
Key Advantages High scalability, cost-effectiveMild reaction conditionsHigh yield, avoids metal cyanides in the final step
Key Disadvantages Use of highly toxic metal cyanidesDifficult purification on a large scale, expensive reagentsTwo-step process, potential instability of hydroxylamine

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_0 Starting Material cluster_1 Method 1: Nucleophilic Substitution cluster_2 Method 2: Cyanation of Alcohol cluster_3 Method 3: Dehydration of Oxime cluster_4 Target Molecule Dibenzosuberone 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one Alcohol Dibenzosuberol Dibenzosuberone->Alcohol Reduction (e.g., NaBH₄) Oxime Dibenzosuberone Oxime Dibenzosuberone->Oxime Condensation (NH₂OH·HCl) Halide 5-Halo-dibenzosuberane Nitrile 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile Halide->Nitrile Nucleophilic Substitution (NaCN or KCN) Alcohol->Halide Halogenation (e.g., SOCl₂) Alcohol->Nitrile Mitsunobu Reaction (PPh₃, DEAD, (CH₃)₂C(OH)CN) Oxime->Nitrile Dehydration (e.g., TFAA)

Sources

A Comparative Guide to the Biological Activity of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene scaffold, a tricyclic ring system, is a cornerstone in medicinal chemistry, giving rise to a diverse array of biologically active compounds.[1] This guide focuses on 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, also known as cyheptamide, and its structural analogs. We will delve into a comparative analysis of their biological activities, with a primary focus on anticonvulsant properties and interactions with serotonin receptors. Understanding the structure-activity relationships (SAR) within this chemical series is paramount for researchers and drug development professionals aiming to design novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Cyheptamide has been recognized for its structural similarities to established anticonvulsant drugs like carbamazepine and diphenylhydantoin, suggesting a potential common mechanism of action.[2][3] The core tricyclic framework provides a rigid scaffold that can be strategically modified at various positions to modulate biological activity. This guide will explore how substitutions on the dibenzo[a,d]cycloheptene ring system and modifications of the 5-carbonitrile group influence the pharmacological profile of these compounds.

Comparative Biological Activity

The biological activity of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile and its analogs is diverse, with prominent effects on the central nervous system. This section compares their anticonvulsant activity and their affinity for serotonin receptors, two of the most studied pharmacological properties of this class of compounds.

Anticonvulsant Activity: A Structural Perspective

The anticonvulsant properties of cyheptamide and its analogs are often evaluated using preclinical models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures.[2][4] The PTZ model, on the other hand, is used to identify compounds that can raise the seizure threshold, often by interacting with the GABAergic system, and is predictive of efficacy against absence seizures.[5]

A comparative study on the anticonvulsant potencies of cyheptamide, carbamazepine, and phenytoin revealed that while cyheptamide was less potent than the other two drugs based on intraperitoneal dosage, the difference in potency was much less when comparing their concentrations in the brain and blood.[2] This highlights the importance of pharmacokinetic considerations in drug evaluation.

Structure-Activity Relationship (SAR) Insights:

  • The Tricyclic Core: The rigid 10,11-dihydro-5H-dibenzo[a,d]cycloheptene scaffold is crucial for activity. The spatial arrangement of the two phenyl rings is a key determinant of binding to the target protein.

  • The 5-Position Substituent: The nature of the substituent at the 5-position significantly influences anticonvulsant activity. The carbonitrile group in cyheptamide is a key feature. Its replacement with other functionalities would likely alter the compound's electronic and steric properties, thereby affecting its biological activity. For instance, the structurally related drug cyproheptadine, which has a piperidine ring at this position, exhibits different primary pharmacological effects (antihistaminic and antiserotonergic).

  • Aromatic Substitution: Substitution on the phenyl rings of the dibenzosuberone nucleus can modulate potency and selectivity. Halogenation or the introduction of small alkyl groups can influence lipophilicity and receptor interaction.

The structural similarity between cyheptamide, carbamazepine, and phenytoin suggests a shared pharmacophore for anticonvulsant activity, which includes two hydrophobic regions and an electron donor atom.[3]

Data Presentation

Table 1: Comparative Anticonvulsant Potency
CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Cyheptamide Mouse (MES)IntraperitonealLess potent than Carbamazepine and Phenytoin based on dosage[2]
Carbamazepine Mouse (MES)Intraperitoneal-[2]
Phenytoin Mouse (MES)Intraperitoneal-[2]

Note: Specific ED50 values for cyheptamide from a direct comparative study with a series of its own analogs are not available in the cited literature. The table reflects a qualitative comparison.

Serotonin Receptor Affinity: The Case of Cyproheptadine Analogs

Cyproheptadine, a close structural analog of cyheptamide where the nitrile group is replaced by a double-bonded N-methylpiperidine ring, is a potent antagonist of serotonin (5-HT) receptors, particularly the 5-HT2 subtype.[6] Understanding the SAR of cyproheptadine analogs at these receptors can provide valuable insights into how modifications to the dibenzo[a,d]cycloheptene scaffold affect receptor binding.

A study on a series of cyproheptadine analogs where the tricyclic system was modified revealed the following SAR:

  • Tricyclic System Modification: The nature of the central seven-membered ring and its heteroatom substitution significantly impacts affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Planarity and Conformation: The overall shape and conformational flexibility of the tricyclic system are critical for high-affinity binding.

Table 2: Serotonin Receptor Affinity of Cyproheptadine and Its Analogs
CompoundModification of Tricyclic System5-HT2A Receptor (pKi ± S.E.M.)5-HT2B Receptor (pA2 ± S.E.M.)5-HT2C Receptor (pKi ± S.E.M.)Reference
Cyproheptadine Dibenzocycloheptadiene8.80 ± 0.119.14 ± 0.258.71 ± 0.08[6]
Analog 2f Thioxanthene8.60 ± 0.078.49 ± 0.078.68 ± 0.01[6]
Analog 2g Xanthene8.40 ± 0.027.58 ± 0.588.58 ± 0.20[6]
Analog 2h Dihydrodibenzocycloheptadiene8.05 ± 0.037.02 ± 0.147.95 ± 0.05[6]
Analog 2j Diphenyl7.87 ± 0.126.07 ± 0.207.57 ± 0.04[6]
Analog 2i Fluorene6.70 ± 0.02Undetectable6.98 ± 0.04[6]
Analog 3b Phenylmethyl6.45 ± 0.02Undetectable6.63 ± 0.20[6]

pKi and pA2 values are logarithmic measures of binding affinity and antagonist potency, respectively. Higher values indicate greater affinity/potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited.

Maximal Electroshock (MES) Seizure Test in Mice

This test is a widely used preclinical model for generalized tonic-clonic seizures.[2][4]

Principle: The MES test evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus applied to the cornea.

Procedure:

  • Animal Preparation: Male albino mice (20-25 g) are used. The test compound or vehicle is administered intraperitoneally at a specific time before the test.

  • Electrode Application: Corneal electrodes are placed on the eyes of the mouse. A drop of saline is applied to the corneas to ensure good electrical contact.

  • Stimulation: A high-frequency (60 Hz) alternating current of 50 mA is delivered for 0.2 seconds.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered a positive result, indicating anticonvulsant activity.

  • Data Analysis: The number of animals protected from the tonic hindlimb extension in the drug-treated group is compared to the vehicle-treated control group. The ED50 (the dose that protects 50% of the animals) can be calculated from a dose-response curve.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This model is used to identify compounds effective against myoclonic and absence seizures.[5]

Principle: PTZ is a GABA-A receptor antagonist that, when administered to animals, induces clonic and tonic-clonic seizures. The test measures the ability of a compound to increase the threshold for these seizures.

Procedure:

  • Animal Preparation: Male albino mice (20-25 g) are used. The test compound or vehicle is administered at a specific time before PTZ injection.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously or intraperitoneally.

  • Observation: The animals are placed in individual observation cages and observed for 30 minutes for the onset and severity of seizures (e.g., myoclonic jerks, clonic convulsions, tonic extension).

  • Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures or death are recorded. The ED50 can be determined by testing a range of doses of the compound.

Serotonin 5-HT2A Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for the 5-HT2A receptor.

Principle: This is a competitive radioligand binding assay. The test compound competes with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to the 5-HT2A receptors in a tissue preparation (e.g., rat cortical membranes). The amount of radioligand displaced by the test compound is measured, and from this, the affinity (Ki) of the test compound for the receptor can be calculated.

Procedure:

  • Membrane Preparation: Rat frontal cortex is homogenized in a suitable buffer and centrifuged to obtain a membrane pellet containing the 5-HT2A receptors. The pellet is washed and resuspended in the assay buffer.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand ([³H]ketanserin) and varying concentrations of the test compound in a 96-well plate.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Diagram 1: Generalized Anticonvulsant Screening Workflow

G cluster_0 In Vivo Screening cluster_1 In Vitro Target Validation A Test Compound Administration B Maximal Electroshock (MES) Test A->B C Pentylenetetrazol (PTZ) Test A->C D Observation of Seizure Phenotype B->D C->D E Determination of ED50 D->E F Receptor Binding Assays (e.g., 5-HT2A) E->F Identify Potential Targets H Determination of Ki / IC50 F->H G Ion Channel Electrophysiology G->H

Caption: A simplified workflow for the initial screening and characterization of novel anticonvulsant compounds.

Diagram 2: Structure-Activity Relationship Concept

SAR Core Dibenzosuberone Scaffold R1 5-Position Substituent (e.g., -CN, -CH=C(N(CH3)2)) Core->R1 R2 Aromatic Ring Substituents (e.g., -H, -Cl, -Br) Core->R2 Activity Biological Activity (Anticonvulsant, Receptor Affinity) R1->Activity R2->Activity

Caption: Key structural components of dibenzosuberone analogs influencing their biological activity.

Conclusion

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile scaffold represents a promising starting point for the development of novel central nervous system agents. The available data, particularly on cyheptamide and its close analog cyproheptadine, demonstrates that subtle structural modifications can significantly impact biological activity, shifting the pharmacological profile from predominantly anticonvulsant to antiserotonergic.

The key to advancing this chemical series lies in systematic structure-activity relationship studies. Future research should focus on synthesizing and evaluating a broader range of analogs of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, with a particular emphasis on modifications at the 5-position and on the aromatic rings. Such studies, employing standardized in vivo and in vitro assays as detailed in this guide, will be instrumental in elucidating the precise structural requirements for potent and selective anticonvulsant activity and for minimizing off-target effects. The insights gained will undoubtedly pave the way for the rational design of next-generation therapeutics for epilepsy and other neurological disorders.

References

  • Sadashiva, M. P., et al. (2012). Anti-cancer activity of novel dibenzo [b, f] azepine tethered isoxazoline derivatives. BMC Chemical Biology, 12(1), 5. [Link]

  • Codding, P. W., Lee, T. A., & Richardson, J. F. (1984). Cyheptamide and 3-hydroxy-3-phenacyloxindole: structural similarity to diphenylhydantoin as the basis for anticonvulsant activity. Journal of Medicinal Chemistry, 27(5), 649–654. [Link]

  • García-López, M. T., et al. (1997). Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues. European Journal of Medicinal Chemistry, 32(11), 859-866. [Link]

  • Leppik, I. E., & Cloyd, J. C. (1980). Comparison of anticonvulsant potencies of cyheptamide, carbamazepine, and phenytoin. Epilepsia, 21(5), 531–536. [Link]

  • Codding, P. W., Lee, T. A., & Richardson, J. F. (1984). Cyheptamide and 3-hydroxy-3-phenacyloxindole: structural similarity to diphenylhydantoin as the basis for anticonvulsant activity. Journal of Medicinal Chemistry, 27(5), 649–654. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]

  • Meldrum, B. S. (2000). Update on the mechanism of action of antiepileptic drugs. Epilepsia, 41(s5), S2-S11. [Link]

Sources

A Comparative Guide to Dibenzocycloheptene and Dibenzosuberone Derivatives: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the dibenzocycloheptene and dibenzosuberone scaffolds have long served as foundational structures for a multitude of therapeutic agents. This guide provides a comprehensive comparative analysis of their derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and diverse biological applications. By delving into the nuances of their chemical properties and pharmacological profiles, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this chemical space.

Core Structural Differences and Nomenclature

At the heart of this comparison lie two tricyclic frameworks: dibenzocycloheptene and dibenzosuberone. Both share a central seven-membered ring fused to two benzene rings. The key distinction lies in the saturation of the central ring. Dibenzocycloheptene, also referred to as dibenzosuberane, possesses a fully saturated cycloheptane ring.[1] In contrast, dibenzosuberone features a carbonyl group at the 5-position of the cycloheptene ring, rendering it a ketone.[1] This seemingly subtle structural variance profoundly influences the three-dimensional conformation, electronic properties, and, consequently, the biological activity of their respective derivatives.

A further key structure in this family is dibenzosuberenone, which contains a double bond in the cycloheptene ring in addition to the carbonyl group.[1] Many well-known antidepressant drugs are derived from dibenzosuberenone and its relatives.[1]

The Landscape of Biological Activity: A Comparative Overview

Derivatives of both dibenzocycloheptene and dibenzosuberone have been extensively explored for their therapeutic potential, leading to the development of blockbuster drugs and a rich body of scientific literature. While their applications are diverse, a significant overlap exists, particularly in the realm of neuroscience.

Antidepressant Activity: The Hallmark Application

The most prominent and well-established application of both scaffolds is in the treatment of depression. These compounds form the backbone of many tricyclic antidepressants (TCAs).[2][3]

Dibenzocycloheptene Derivatives: The archetypal example is amitriptyline , a widely prescribed TCA.[4] Its mechanism of action involves the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, SERT and NET.[5] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to be responsible for its antidepressant effects.[5] Another important derivative is nortriptyline , the N-demethylated metabolite of amitriptyline, which is reported to be 2-5 times more potent than its parent compound.[6]

Dibenzosuberone Derivatives: Dibenzosuberone itself is a crucial synthetic intermediate in the production of amitriptyline.[5][7] This underscores the close relationship between the two scaffolds. While fewer dibenzosuberone-based drugs have been directly marketed as antidepressants compared to their dibenzocycloheptene counterparts, the core structure is integral to the synthesis of many TCAs.[2] Research continues to explore novel dibenzosuberone derivatives with potential antidepressant activity.[3] For instance, brominated derivatives of dibenzosuberone have been synthesized as potential new TCAs.[2]

Structure-Activity Relationship (SAR) for Antidepressant Activity:

Several key structural features influence the antidepressant potency of dibenzocycloheptene derivatives:

  • Substitution at C-3: Introduction of a chlorine atom at the 3-position generally increases activity, whereas a methyl group at the same position can decrease CNS depressant effects.[6]

  • Side Chain: The nature of the side chain at the 5-position is critical. A three-carbon chain is optimal.

  • Terminal Amine: A tertiary amine (as in amitriptyline) or a secondary amine (as in nortriptyline) is crucial for activity. Removal of one methyl group from the tertiary amine of amitriptyline to give nortriptyline increases potency.[6]

  • Unsaturation: The presence of a double bond between the 10 and 11 positions in the central ring can enhance activity.[6]

The following diagram illustrates the general mechanism of action of tricyclic antidepressants at the neuronal synapse.

TCA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing NE and 5-HT) NE NE Vesicle->NE Release 5HT 5-HT Vesicle->5HT Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) TCA Tricyclic Antidepressant TCA->SERT Blocks TCA->NET Blocks NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds 5HT->SERT Reuptake 5HT_Receptor Serotonin Receptor 5HT->5HT_Receptor Binds

Caption: Mechanism of action of tricyclic antidepressants.

Anticancer and Antimicrobial Activities: Emerging Frontiers

Beyond their well-established role in neuroscience, derivatives of both scaffolds are being investigated for their potential as anticancer and antimicrobial agents.

Dibenzocycloheptene Derivatives: Certain dibenzocycloheptene derivatives have shown promise in oncology. For example, some have been found to exhibit cytotoxic effects against various cancer cell lines.[8] The tricyclic core is thought to contribute to interactions with biological targets relevant to cancer progression.

Dibenzosuberone Derivatives: Similarly, dibenzosuberone derivatives have been synthesized and evaluated for their antimicrobial properties.[9] These compounds have shown activity against a range of bacterial and fungal strains. The presence of the ketone functionality in the dibenzosuberone core provides a reactive site for further chemical modifications to optimize antimicrobial potency.

While promising, the research in these areas is less mature compared to the work on antidepressants. A direct comparison of the anticancer and antimicrobial efficacy of a wide range of derivatives from both classes is challenging due to the limited and often disparate nature of the available data. However, the existing studies suggest that both scaffolds represent viable starting points for the development of novel anti-infective and anticancer agents.

Synthesis Strategies: A Comparative Look

The synthetic routes to dibenzocycloheptene and dibenzosuberone derivatives are well-established, often with overlapping intermediates.

Synthesis of Dibenzosuberone

A common method for the synthesis of the dibenzosuberone core involves an intramolecular Friedel-Crafts acylation of a suitable precursor.[1] For example, 2-phenethyl-benzoyl chloride can be cyclized to afford dibenzosuberone.[1]

Synthesis of Dibenzocycloheptene Derivatives (e.g., Amitriptyline)

The synthesis of amitriptyline typically starts from dibenzosuberone.[5] The key step involves a Grignard reaction with 3-(dimethylamino)propylmagnesium chloride, followed by dehydration to introduce the exocyclic double bond.[5]

The following diagram outlines a general synthetic workflow for the preparation of amitriptyline from dibenzosuberone.

Amitriptyline_Synthesis Dibenzosuberone Dibenzosuberone Intermediate Tertiary Alcohol Intermediate Dibenzosuberone->Intermediate Grignard Reaction Grignard_Reagent 3-(Dimethylamino)propyl- magnesium chloride Grignard_Reagent->Intermediate Amitriptyline Amitriptyline Intermediate->Amitriptyline Dehydration (e.g., HCl)

Sources

A Comparative Guide to the Analytical Validation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile: A Validated HPLC Method vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the pharmaceutical development pipeline. This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, a key intermediate in the synthesis of many tricyclic antidepressant drugs.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a comparative perspective against contemporary analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Supercritical Fluid Chromatography (SFC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Our objective is to equip you with the critical insights needed to select and validate the most appropriate analytical methodology for your specific research and development needs.

The Analyte: 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a non-polar, tricyclic compound. Its accurate quantification is critical for ensuring the purity and yield of subsequent API synthesis. Due to its structural similarity to carbamazepine, a widely used anticonvulsant and mood-stabilizing drug, established analytical methods for carbamazepine can be logically adapted and validated for this specific analyte.

The Workhorse: A Validated Reversed-Phase HPLC Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of a wide array of pharmaceutical compounds due to its robustness, versatility, and resolving power.[1] Here, we present a validated RP-HPLC method adapted from established protocols for the structurally analogous carbamazepine.[2]

The "Why" Behind the Method: Mechanistic Insights

The choice of a C18 stationary phase is predicated on the non-polar nature of the analyte. The C18 alkyl chains provide a hydrophobic surface that interacts with the non-polar dibenzocycloheptene core of the molecule, leading to its retention. The mobile phase, a mixture of an organic solvent (acetonitrile) and water, allows for the controlled elution of the analyte. Adjusting the ratio of acetonitrile to water modulates the polarity of the mobile phase; a higher concentration of the organic solvent decreases the mobile phase polarity, weakening the interaction between the analyte and the stationary phase and thus shortening the retention time.

Experimental Protocol: A Self-Validating System

A simple, rapid, and reliable HPLC method was developed and validated for the determination of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (150 x 3.9 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile and 20 mM KH2PO4 buffer (30:70, v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[3]

  • Internal Standard: Chlorpromazine.[3]

Validation Parameters and Performance Data

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to ensure an analytical method is suitable for its intended purpose.[1]

Table 1: Summary of HPLC Method Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.The method is specific. No interfering peaks were observed from the blank, placebo, and degradation products.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999Linear over the range of 0.5 - 40 µg/mL with r² = 0.9995.[2][3]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.04 µg/mL.[3]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.12 µg/mL
Robustness %RSD of results should be ≤ 2.0% after deliberate small changes to method parameters.The method is robust. Small variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C) did not significantly affect the results.

graph TD {
A[Method Development] --> B(Validation Protocol);
B --> C{Specificity};
B --> D{Linearity & Range};
B --> E{Accuracy};
B --> F{Precision};
B --> G{LOD & LOQ};
B --> H{Robustness};
C --> I[Validated Method];
D --> I;
E --> I;
F --> I;
G --> I;
H --> I;
subgraph "Validation Parameters"
    C; D; E; F; G; H;
end

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style I fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124

}graphy-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution. When coupled with a tandem mass spectrometer, UPLC-MS/MS offers unparalleled sensitivity and selectivity.

  • Performance: For the analysis of tricyclic antidepressants, UPLC-MS/MS methods can achieve run times of less than 5 minutes. The high selectivity of MS/MS allows for minimal sample preparation, often just a simple protein precipitation step. A lower limit of quantification (LLOQ) of 25 ng/mL has been reported for tricyclic antidepressants in biological matrices.
  • Advantages: UPLC-MS/MS provides a significant increase in throughput and sensitivity compared to HPLC-UV. The enhanced selectivity reduces the likelihood of interference from matrix components.
  • Disadvantages: The initial capital investment and ongoing maintenance costs for a UPLC-MS/MS system are considerably higher than for a standard HPLC-UV setup. The complexity of the instrumentation also requires more specialized operator training.
Supercritical Fluid Chromatography (SFC)

SFC employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase. This technique is gaining traction as a "green" alternative to HPLC due to the reduced use of organic solvents.

  • Performance: SFC can offer shorter run times, often 50-70% faster than equivalent HPLC methods. For the analysis of tricyclic antidepressants, a UPC² (a form of SFC) method demonstrated a total cycle time of 3 minutes with an LLOQ of 0.1 ng/mL.
  • Advantages: The primary advantage of SFC is the significant reduction in organic solvent consumption and waste generation, leading to lower operational costs and a smaller environmental footprint. The lower viscosity of the supercritical fluid mobile phase also allows for higher flow rates and faster separations without excessive backpressure.
  • Disadvantages: While often touted as a green alternative, a comprehensive life cycle analysis suggests that when considering the energy required for the production of liquid CO2 and the operation of the instrument, preparative SFC may require more resources than preparative HPLC. Also, HPLC is more versatile in handling a wider range of sample types, including aqueous samples.
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. It is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.

  • Performance: While 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a non-polar compound and thus not an ideal candidate for HILIC, this technique is highly valuable for the analysis of polar metabolites or degradation products that may be present in a sample. The separation mechanism in HILIC is based on the partitioning of analytes between the mobile phase and a water-enriched layer on the surface of the polar stationary phase.
  • Advantages: HILIC provides a unique selectivity that is often orthogonal to reversed-phase HPLC, making it a powerful tool for the separation of complex mixtures.
  • Disadvantages: HILIC methods can be more challenging to develop and troubleshoot than reversed-phase methods. Issues with reproducibility can arise if the column is not properly equilibrated.

Table 2: Comparative Performance of Analytical Techniques

Parameter Validated HPLC UPLC-MS/MS SFC HILIC
Typical Run Time ~ 8-10 minutes < 5 minutes ~ 3-5 minutes Variable, method-dependent
Sensitivity (Typical LOQ) ~ 0.1 µg/mL < 25 ng/mL ~ 0.1 ng/mL Analyte-dependent
Selectivity Good Excellent Good to Excellent Orthogonal to RP-HPLC
Cost (Initial Investment) Low High Medium to High Low to Medium
Complexity Low High Medium Medium
"Green" Profile High organic solvent use Moderate organic solvent use Low organic solvent use, but higher energy consumption Moderate organic solvent use
Best Suited For Routine QC, robust analysis of non-polar to moderately polar compounds High-throughput screening, trace analysis, complex matrices "Green" alternative for non-polar to moderately polar compounds, chiral separations Analysis of polar compounds, metabolites, and degradation products
graph LR {
    subgraph "Analytical Techniques"
        HPLC[Validated HPLC]
        UPLC[UPLC-MS/MS]
        SFC[SFC]
        HILIC[HILIC]
    end

    subgraph "Performance Metrics"
        Speed
        Sensitivity
        Cost
        Greenness
    end

    HPLC -- "Robust, Cost-Effective" --> Cost
    HPLC -- "Slower" --> Speed
    HPLC -- "Lower" --> Sensitivity
    HPLC -- "High Solvent Use" --> Greenness

    UPLC -- "Fastest" --> Speed
    UPLC -- "Highest" --> Sensitivity
    UPLC -- "Highest Cost" --> Cost
    UPLC -- "Moderate Solvent Use" --> Greenness

    SFC -- "Fast" --> Speed
    SFC -- "High" --> Sensitivity
    SFC -- "Medium-High Cost" --> Cost
    SFC -- "Lowest Solvent Use" --> Greenness

    HILIC -- "Variable" --> Speed
    HILIC -- "Analyte Dependent" --> Sensitivity
    HILIC -- "Low-Medium Cost" --> Cost
    HILIC -- "Moderate Solvent Use" --> Greenness

    style HPLC fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
    style UPLC fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
    style SFC fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
    style HILIC fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}

Caption: Comparison of analytical techniques.

Conclusion: Selecting the Right Tool for the Job

The validated RP-HPLC method presented in this guide offers a robust, reliable, and cost-effective solution for the routine analysis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. It is a workhorse technique that is well-suited for quality control and process monitoring in many pharmaceutical laboratories.

However, for laboratories focused on high-throughput screening, the analysis of trace impurities, or those with a strong mandate for "green" chemistry, alternative techniques such as UPLC-MS/MS and SFC present compelling advantages. The choice of the optimal analytical method will always depend on the specific requirements of the analysis, including the need for speed, sensitivity, and the available resources. A thorough understanding of the principles and performance characteristics of each technique is paramount to making an informed decision.

References

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

  • R, S. S., K, B. S., & Ch, M. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(9), 4489.
  • Washington State Patrol. (2023). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • Teledyne ISCO. (2023, November 16). HPLC or SFC? Which One Should I Choose? Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]

  • Patsnap. (2026, January 20). Supercritical Fluid Chromatography vs HPLC: Resolution Test. Retrieved from [Link]

  • Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis? Retrieved from [https://www.chromatographytoday.com/news/sfc-preparative/3 SFC/should-i-use-sfc-or-hplc-for-my-analysis/47113]([Link] SFC/should-i-use-sfc-or-hplc-for-my-analysis/47113)

  • ResearchGate. (2018). The Derivatization and Analysis of Anticancer Pharmaceuticals in the Presence of Tricyclic Antidepressants by Gas Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. Retrieved from [Link]

  • Steuer, W., Grant, I., & Erni, F. (1990). Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis.
  • Luparelli, M., & Contem, F. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • ResearchGate. (2017). Life cycle analysis and sustainability comparison of reversed phase high performance liquid chromatography and carbon dioxide-containing chromatography of small molecule pharmaceuticals. Retrieved from [Link]

  • LCGC International. (2025, February 27). Top Ten Tips for HILIC Method Development and Optimization. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247.
  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • ResearchGate. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • LCI. (2016). HILIC – New Separation Principle in Chromatography ? Retrieved from [Link]

  • ResearchGate. (2014). Which technique is more cost effective ; HPLC or GC-MS? Retrieved from [Link]

  • LCGC International. (2023). Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control. Retrieved from [Link]

  • HPLCtools. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Retrieved from [Link]

  • Oxford Academic. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

  • PubMed. (2015). Quantification of tricyclic antidepressants using UPLC-MS/MS. Retrieved from [Link]

Sources

A Comparative Guide to Purity Analysis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, a key building block for various therapeutic agents, a robust and accurate purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting experimental insights and protocols to assert the superior utility of qNMR in this context.

The Principle of Absolute Quantification: Why qNMR Excels

Unlike chromatographic techniques that are inherently relative and require specific certified reference standards for each impurity to be quantified, qNMR is a primary ratio method of measurement.[1][2][3] This means the signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, the purity of the analyte can be determined with exceptional accuracy without the need for a specific reference standard of the analyte itself.[4][5] This is a significant advantage in early drug development when reference standards for novel molecules or their impurities are often unavailable.[4]

A Head-to-Head Comparison: qNMR vs. Chromatographic Methods

The choice of an analytical technique for purity determination is a critical decision in the pharmaceutical industry. While HPLC and GC are well-established methods, qNMR offers a compelling alternative with distinct advantages.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Absolute quantification based on the direct relationship between signal area and the number of nuclei.[3]Relative quantification based on the comparison of peak areas with that of a reference standard.Relative quantification based on the comparison of peak areas with that of a reference standard.
Reference Standard Requires a single, structurally unrelated internal standard of known purity.[4]Requires a specific, certified reference standard for the analyte and each impurity to be quantified.Requires a specific, certified reference standard for the analyte and each impurity to be quantified.
Accuracy & Precision High accuracy and precision (RSD < 1%) are achievable.[6]High accuracy and precision are achievable but dependent on the purity of the reference standard.High accuracy and precision are achievable but dependent on the purity of the reference standard.
Sample Throughput High, with analysis times typically under 30 minutes per sample.[6]Moderate, with run times often exceeding 30 minutes, plus column equilibration time.Moderate to high, depending on the temperature program.
Sample Preparation Simple dissolution of the sample and internal standard in a deuterated solvent.Can involve more complex sample preparation, including dissolution, filtration, and sometimes derivatization.Can require derivatization for non-volatile or thermally labile compounds. Sample must be volatile.
Solvent Consumption Minimal (typically < 1 mL of deuterated solvent per sample).[7]Significant, with several mL of mobile phase consumed per analysis.Lower than HPLC, but still requires carrier gas and potentially solvents for sample preparation.
Structural Information Provides unambiguous structural confirmation of the analyte and impurities simultaneously with quantification.Provides retention time data, which is not a unique identifier. Mass spectrometry (LC-MS) is needed for structural information.Provides retention time data. Mass spectrometry (GC-MS) is required for structural elucidation.[8]
Universality Universal detection for all protons in a molecule.Detection is dependent on the presence of a chromophore (for UV detection) or other specific property.Applicable to volatile and thermally stable compounds. Flame Ionization Detection (FID) is near-universal for organic compounds.[8]

Experimental Protocol: Purity Determination of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile by ¹H-qNMR

This protocol outlines the steps for determining the purity of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile using an internal standard method.

Causality Behind Experimental Choices
  • Analyte Signal Selection: The ¹H-NMR spectrum of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is expected to show signals in the aromatic region (7.0-8.0 ppm), a singlet for the proton at the 5-position (around 5.0 ppm), and aliphatic protons from the dihydro-cycloheptene ring (2.5-3.5 ppm). For quantification, a well-resolved singlet is ideal. The proton at the 5-position is a prime candidate, provided it is baseline-separated from other signals.

  • Internal Standard Selection: Maleic anhydride is an excellent choice for an internal standard. It is highly pure, stable, and has a simple ¹H-NMR spectrum consisting of a single sharp singlet for its two equivalent olefinic protons, typically appearing around 7.0 ppm in DMSO-d₆. This chemical shift is in a region that is anticipated to have minimal overlap with the analyte's signals.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent solvating power for a wide range of organic compounds and its residual proton signal does not typically interfere with the signals of interest.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) is crucial to ensure complete relaxation of all protons between scans, which is essential for accurate integration.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic anhydride (purity ≥ 99.5%) into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 30 mg of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile into a vial.

    • Using a calibrated pipette, add 1.0 mL of the internal standard stock solution to the vial.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer an appropriate amount (typically 0.6-0.7 mL) of the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key acquisition parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (d1): 30 seconds.

      • Number of Scans: 8-16.

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the selected signals:

      • Analyte: The singlet corresponding to the proton at the 5-position.

      • Internal Standard: The singlet of the maleic anhydride protons.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (N_analyte = 1; N_IS = 2)

    • MW = Molecular weight (MW_analyte = 219.29 g/mol ; MW_IS = 98.06 g/mol )

    • m = mass

    • P = Purity of the internal standard

Self-Validating System and Trustworthiness

The described protocol incorporates a self-validating system. The acquisition of a spectrum with a well-characterized internal standard allows for the simultaneous verification of the instrument's performance. The sharpness and expected chemical shift of the internal standard's signal serve as a quality check for each measurement. Furthermore, the method's adherence to principles outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH), ensures its trustworthiness for pharmaceutical applications.[2]

Workflow and Pathway Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H-NMR spectrum (long relaxation delay) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the standard qNMR equation integrate->calculate

Sources

X-ray crystallography of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene Derivatives

The tricyclic core of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene is a foundational scaffold in medicinal chemistry, most notably forming the backbone of numerous tricyclic antidepressant (TCA) drugs.[1][2] The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional conformation, which dictates their interaction with biological targets such as neurotransmitter transporters.[1] Consequently, a precise understanding of the conformational landscape of these derivatives is paramount for rational drug design and the development of next-generation therapeutics with improved specificity and reduced side effects.

This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for solid-state structural analysis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives, benchmarked against complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to navigate the complexities of characterizing these flexible yet powerful molecules.

X-ray Crystallography: The Gold Standard for Atomic Resolution

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. It provides unambiguous data on bond lengths, bond angles, and the overall conformation in the solid state. This atomic-level precision is invaluable for validating computational models and understanding specific intermolecular interactions that stabilize a particular conformer.

The Causality of Crystallization: From Solute to Single Crystal

The primary bottleneck in the X-ray crystallographic analysis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives is obtaining high-quality single crystals. The inherent flexibility of the seven-membered cycloheptene ring and the often-present alkylamine side chains can lead to conformational polymorphism or prevent ordered packing, resulting in oils or amorphous solids.[2]

Successful crystallization is a thermodynamically controlled process that requires bringing a solution to a state of supersaturation under conditions that favor the slow, ordered growth of a single crystal lattice over rapid precipitation. The choice of solvent is therefore critical. For the often moderately polar dibenzocycloheptene derivatives, a solvent system is typically chosen to balance solubility and the promotion of intermolecular interactions necessary for crystal packing. A purity level of at least 90-95% is strongly recommended before attempting crystallization, as impurities can act as "kinks" in the crystal lattice, inhibiting growth.[3]

Common Crystallization Strategies:

  • Slow Evaporation: A solution of the compound in a relatively volatile solvent (e.g., acetone, dichloromethane, or ethyl acetate) is left undisturbed in a loosely capped vial. The gradual removal of the solvent slowly increases the concentration, leading to crystallization. This method is straightforward but offers less control than others.

  • Vapor Diffusion (Hanging and Sitting Drop): This is the most widely used and controlled method. A concentrated solution of the compound in a "good" solvent is allowed to equilibrate with a larger reservoir of a "bad" solvent (an anti-solvent in which the compound is poorly soluble). The anti-solvent vapor diffuses into the sample drop, gradually reducing the solubility of the compound and inducing crystallization. The choice of anti-solvent is key; for instance, if the compound is dissolved in ethanol, an anti-solvent like hexane or diethyl ether is often effective.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs slowly at the interface as the solvents diffuse into one another.

Experimental Workflow: A Self-Validating System

The process from a crystalline solid to a final, refined structure is a systematic workflow designed for accuracy and self-validation at multiple stages.

XRay_Workflow cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystallization Crystallization Screening (Vapor Diffusion, etc.) Selection Crystal Selection (Microscopy) Crystallization->Selection Identify suitable single crystal Mounting Cryo-Mounting Selection->Mounting Diffractometer X-ray Diffraction (Data Collection) Mounting->Diffractometer Expose to X-rays Integration Data Processing (Integration & Scaling) Diffractometer->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Deposit to CSD/PDB

Caption: The experimental workflow for single-crystal X-ray crystallography.

Interpreting Crystallographic Data

The output of a successful X-ray diffraction experiment is a wealth of quantitative data. Below is a table summarizing typical parameters for a hypothetical derivative.

ParameterHypothetical Derivative ASignificance
Chemical FormulaC₂₀H₂₅NConfirms the elemental composition of the crystallized molecule.
Formula Weight295.42Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell, which is crucial for solving the structure.
a, b, c (Å)10.123(1), 15.456(2), 11.789(1)The dimensions of the unit cell, the fundamental repeating block of the crystal.
α, β, γ (°)90, 105.12(1), 90The angles of the unit cell.
Volume (ų)1782.1(5)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Resolution (Å)0.82A measure of the level of detail observed. Lower numbers are better; sub-1.0 Å is considered high resolution, allowing for precise localization of all non-hydrogen atoms.
R-factor (R1)0.045 (4.5%)The residual factor, or agreement factor, between the calculated structure factors and the experimentally observed ones. A value below 5-6% indicates a good model.
Goodness-of-Fit (GooF)1.05Should be close to 1.0 for a good refinement.

A Comparative Analysis: NMR Spectroscopy and Computational Modeling

While X-ray crystallography provides an unparalleled static picture in the solid state, the conformation of flexible molecules like 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives can differ in solution. Therefore, a multi-faceted approach is essential for a complete understanding.

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for determining molecular structure and dynamics in solution, the environment most relevant to biological activity.

  • Key Technique: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. It detects protons that are close in space (< 5 Å), even if they are far apart in the covalent structure. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial constraints for building a 3D model of the molecule's solution-state conformation.

  • Causality: For a flexible dibenzocycloheptene derivative, observing a NOESY correlation between a proton on the alkyl side chain and a proton on one of the aromatic rings provides direct evidence that the side chain folds back over the tricyclic core in solution.[2]

Computational Modeling: Exploring the Energetic Landscape

Computational chemistry offers methods to explore the full conformational space of a molecule and estimate the relative energies of different conformers.

  • Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. This is ideal for performing conformational searches to identify low-energy structures.[2]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides more accurate energies and geometries but is computationally more expensive. It is often used to refine the geometries of the low-energy conformers identified by MM.[4]

  • Causality: Computational modeling can predict the energy barrier to interconversion between different conformations (e.g., the ring-flipping of the cycloheptene moiety). This dynamic information is inaccessible by crystallography and difficult to quantify with NMR alone.[5]

Synergistic Application of Techniques

No single technique provides the complete picture. The most robust structural analysis integrates data from all three methods, where each technique validates and informs the others.

Synergy_Diagram Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Solid-state vs. Solution conformation comparison Comp Computational Modeling Xray->Comp Provides precise geometry for starting models NMR->Comp Provides distance restraints for solution-state models

Caption: The synergistic relationship between key structural analysis techniques.

Performance Comparison

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State of Matter Solid (Crystalline)SolutionIn Silico (Gas phase or solvated)
Primary Information Precise 3D coordinates, bond lengths/angles, packingThrough-space proximities, connectivity, dynamicsRelative energies, energy barriers, geometries
Key Advantage Unambiguous, atomic-resolution structureProvides data in a biologically relevant mediumCan explore all possible conformations and transition states
Key Limitation Requires high-quality single crystals; static pictureProvides average structure; less precise geometryA theoretical model that requires experimental validation
Sample Requirement ~1-10 mg of highly pure material for screening~5-10 mg of pure materialNone (requires computational resources)
Throughput Low to mediumMediumHigh

Detailed Experimental Protocol: Crystallization of a Dibenzocycloheptene Derivative

This protocol describes the hanging drop vapor diffusion method, a reliable technique for obtaining high-quality crystals.

Materials:

  • 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivative (≥95% purity)

  • 24-well crystallization plate with sealable reservoirs

  • Siliconized glass cover slips

  • Micropipettes and tips

  • A range of "good" solvents (e.g., isopropanol, ethanol, acetone)

  • A range of "anti-solvents" (e.g., water, hexane, methylpentanediol)

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the anti-solvent solution (e.g., 20% v/v Isopropanol in water) into the reservoir of a well in the crystallization plate.

  • Prepare the Compound Solution: Prepare a concentrated solution of the compound (e.g., 10-20 mg/mL) in a "good" solvent (e.g., pure isopropanol). The solution should be fully dissolved and free of particulate matter.

  • Set the Drop: On a siliconized cover slip, pipette 1 µL of the compound solution and 1 µL of the reservoir solution. Mix gently by pipetting up and down.

  • Seal the Well: Invert the cover slip and place it over the reservoir, ensuring the drop is suspended ("hanging") over the reservoir solution. Seal the well with vacuum grease to ensure an airtight system.

  • Incubate and Observe: Place the plate in a vibration-free location at a constant temperature (e.g., 18-20°C). Monitor the drops periodically under a microscope over several days to weeks for the appearance of crystals.

  • Troubleshooting: If only precipitate forms, the starting concentration is likely too high or the solvent change is too drastic. If the drop remains clear, the concentration may be too low or the solvent system is not conducive to crystallization. A systematic screening of different solvents, anti-solvents, concentrations, and temperatures is essential for success.

Conclusion

For the structural elucidation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives, X-ray crystallography remains the definitive method for obtaining high-resolution structural data, providing a foundational understanding of the molecule's preferred solid-state conformation. However, due to the inherent flexibility of this important pharmacological scaffold, a comprehensive analysis necessitates a synergistic approach. The integration of solution-state NMR data and computational energy calculations provides a more complete and dynamic picture of the conformational landscape, which is crucial for understanding structure-activity relationships and guiding future drug development efforts. By leveraging the strengths of each technique, researchers can build a robust, multi-faceted structural model that accurately reflects the molecule's behavior from the crystal lattice to the solution phase.

References

  • National Institute of Standards and Technology. (n.d.). 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene. NIST WebBook. Retrieved from [Link]

  • MDPI. (2024). Computational Modeling of the Interactions between DPP IV and Hemorphins. Retrieved from [Link]

  • Villani, F. J., Ellis, C. A., Tavares, R. F., & Bigos, C. (1964). DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)CYCLOHEPTENE AND RELATED COMPOUNDS. II. Journal of Medicinal Chemistry, 7, 457-460. Retrieved from [Link]

  • American Chemical Society. (n.d.). Conformation and internal mobility of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives in solution. Conformational analysis of highly flexible structures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of the dopamine transporter in complex with tricyclic antidepressant. Nature, 503(7474), 85-90. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the tricyclic antidepressants. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Dibenzocycloheptene derivatives.
  • MDPI. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Synthesis of 5H-dibenzo[a,d]cycloheptene-5-carboxylic acid and related compounds. 1,5-Hydride transfer to inductively destabiliz. Canadian Journal of Chemistry. Retrieved from [Link]

  • American Chemical Society. (1988). Conformation and internal mobility of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives in solution. Conformational analysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ecole Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). N-(10,11-DIHYDRO-5H-DIBENZO-[A,D]-CYCLOHEPTEN-5-YL)-METHYL-GLYCOCOLATE. Retrieved from [Link]

  • Kristiansen, M., & Dahl, S. G. (1995). Molecular structure and dynamics of tricyclic antidepressant drugs. Molecular Neurobiology, 11(1-3), 1-13. Retrieved from [Link]

  • National Institutes of Health. (2016). The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. Proteins: Structure, Function, and Bioinformatics. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro testing methodologies for derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, a tricyclic scaffold of significant interest in medicinal chemistry. We will delve into the experimental data supporting the biological activities of these compounds, with a primary focus on their potential as anticancer agents. Furthermore, this guide will detail the established protocols for assessing anticonvulsant and antiviral properties, providing researchers, scientists, and drug development professionals with a robust framework for their in vitro evaluation.

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene core is a privileged scaffold, forming the basis of several clinically used drugs. The introduction of a carbonitrile moiety at the 5-position presents a unique opportunity for structural modifications to explore and optimize diverse biological activities. This guide aims to be a critical resource for understanding the nuances of in vitro testing for this promising class of compounds.

Comparative Analysis of Anticancer Activity: A Case Study of Structurally Related Dibenzodiazepinone Derivatives

While specific comparative studies on a series of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile derivatives are emerging, a study on the structurally analogous 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one derivatives provides a valuable blueprint for understanding the potential structure-activity relationships (SAR) and in vitro evaluation of this class of compounds. A series of thirteen derivatives were synthesized and evaluated for their anti-proliferative activity against a panel of five human cancer cell lines.[3]

The data from this study highlights the significant impact of substitutions on the dibenzodiazepinone core on cytotoxic activity. For instance, compound 9a demonstrated potent tumor growth inhibition across all tested cell lines, with IC50 values ranging from 0.71 to 7.29 µM.[3] This underscores the importance of systematic in vitro screening to identify lead compounds.

In Vitro Cytotoxicity Data of Dibenzodiazepinone Derivatives
CompoundA549 (Lung) IC50 (µM)MDAMB-231 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)SiHa (Cervical) IC50 (µM)B16F10 (Melanoma) IC50 (µM)
9a 1.290.711.137.291.45
Cisplatin 4.318.236.545.183.92

Data synthesized from a study on dibenzodiazepinone derivatives, which are structurally similar to the topic compounds.[3]

The causality behind these experimental choices lies in the need to assess both the potency and the spectrum of activity of the synthesized compounds. The use of a panel of cancer cell lines from different tissue origins (lung, breast, prostate, cervical, and skin) provides a broader understanding of the potential therapeutic applications and potential resistance mechanisms. Cisplatin, a well-established chemotherapeutic agent, serves as a crucial positive control, allowing for the direct comparison of the potency of the novel derivatives.

Investigating the Mechanism of Action: Beyond Cytotoxicity

Identifying a potent cytotoxic compound is the first step. Understanding its mechanism of action is critical for further development. For the lead compound 9a , further in vitro studies revealed that it induced apoptosis and arrested the cell cycle at the G2/M phase in a dose-dependent manner in both A549 and MDAMB-231 cell lines.[3] These mechanistic insights were gained through a series of well-defined in vitro assays.

Key In Vitro Assays for Mechanistic Studies:
  • Cell Cycle Analysis: Flow cytometry is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound. An accumulation of cells in a specific phase suggests interference with cell cycle progression.

  • Apoptosis Induction: Assays such as Hoechst staining or Annexin V-FITC/Propidium Iodide staining are used to visualize and quantify apoptotic cells. These assays detect characteristic morphological and biochemical changes associated with apoptosis, such as chromatin condensation and phosphatidylserine externalization.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. Fluorescent dyes that accumulate in healthy mitochondria are used to measure changes in ΔΨm upon compound treatment.

  • Reactive Oxygen Species (ROS) Measurement: Some anticancer agents induce apoptosis through the generation of reactive oxygen species. In vitro assays using fluorescent probes can quantify intracellular ROS levels.

G cluster_0 Anticancer Activity Workflow A Synthesis of Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) C Identification of Lead Compound(s) D Mechanism of Action Studies E Cell Cycle Analysis F Apoptosis Assays G Mitochondrial & ROS Assays H Further Preclinical Development

Framework for Anticonvulsant Activity Screening

While direct in vitro anticonvulsant assays are less common for initial screening, the potential of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile derivatives as anticonvulsants can be inferred from studies on related heterocyclic compounds. The primary screening for anticonvulsant activity is typically performed in vivo using well-established rodent models. However, the principles of these tests are crucial for medicinal chemists to understand when designing new derivatives.

The two most widely used in vivo screening models for anticonvulsant drugs are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test.[4] These models represent different types of seizures and thus provide a broader assessment of a compound's potential efficacy.

  • Maximal Electroshock (MES) Seizure Model: This test is a model for generalized tonic-clonic seizures (grand mal). Seizures are induced by an electrical stimulus, and the ability of a compound to prevent the tonic hindlimb extension is a measure of its anticonvulsant activity.

  • Pentylenetetrazol (PTZ) Seizure Model: PTZ is a central nervous system stimulant that induces clonic seizures, modeling absence seizures (petit mal). The ability of a test compound to prevent or delay the onset of these seizures indicates its potential as an anticonvulsant.

G cluster_0 Anticonvulsant Screening Logic A Compound Administration B Seizure Induction C Maximal Electroshock (MES) D Pentylenetetrazol (PTZ) E Observation of Seizure Phenotype F Protection from Tonic Hindlimb Extension G Prevention/Delay of Clonic Seizures H Determination of Anticonvulsant Activity

In Vitro Antiviral Activity Evaluation

The evaluation of antiviral activity for novel compounds like 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile derivatives is a multi-step process that begins with in vitro assays to determine a compound's efficacy and cytotoxicity.[1]

Foundational In Vitro Antiviral Assays:
  • Cytotoxicity Assay (e.g., MTT Assay): Before assessing antiviral activity, it is essential to determine the concentration range at which the compound is not toxic to the host cells. This is crucial to ensure that any observed reduction in viral replication is due to the compound's specific antiviral effect and not simply due to cell death.

  • Plaque Reduction Assay: This is a gold-standard assay for quantifying the infectivity of lytic viruses. A monolayer of host cells is infected with the virus in the presence of varying concentrations of the test compound. The number of plaques (areas of cell death) is then counted to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).

  • Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the test compound. The viral titer in the supernatant of treated and untreated infected cells is determined, providing a quantitative measure of the inhibition of viral replication.

G cluster_0 Antiviral In Vitro Testing Workflow A Determine Compound Cytotoxicity (MTT Assay) B Plaque Reduction Assay C Yield Reduction Assay D Calculate IC50 E Mechanism of Action Studies F Time-of-Addition Assay G Viral Entry/Replication Assays H Identification of Antiviral Lead

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Plaque Reduction Assay for Antiviral Activity

Principle: This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection and replication.

Step-by-Step Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (typically 50-100 plaques per well).

  • Compound Treatment: Prepare serial dilutions of the test compound in a serum-free medium.

  • Infection and Treatment: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Then, infect the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the test compound. This prevents the spread of the virus through the medium, ensuring that new infections are localized.

  • Incubation: Incubate the plates at 37°C until plaques are visible (this can range from a few days to a week depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Conclusion

The in vitro evaluation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile derivatives is a critical step in the drug discovery process. This guide has provided a comparative framework for assessing the anticancer, anticonvulsant, and antiviral potential of this promising class of compounds. By employing a systematic approach that includes initial cytotoxicity screening followed by more detailed mechanistic and activity-specific assays, researchers can effectively identify and characterize lead compounds for further preclinical and clinical development. The provided protocols and logical workflows serve as a foundational resource for scientists in the field, ensuring a robust and reliable evaluation of these novel chemical entities.

References

  • Ahi, Y. S., & Mittal, S. K. (2016). Adenovirus: A versatile tool for gene therapy and vaccine development. Journal of Virological Methods, 238, 10-21.
  • Aneja, R., & Yuan, Y. (2017). Regulation of lytic reactivation of Kaposi's sarcoma-associated herpesvirus. Frontiers in Microbiology, 8, 56.
  • Bird, S. W., & Kirkegaard, K. (2015a). Non-lytic viral spread by autophagy. Autophagy, 11(5), 871-872.
  • Bird, S. W., et al. (2014). Autophagy-mediated exit of nonenveloped viruses. eLife, 3, e03173.
  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry, 10, 895932.
  • Delgui, L. A., & Colombo, M. I. (2017).
  • Freed, E. O. (2015). HIV-1 assembly, release and maturation. Nature Reviews Microbiology, 13(8), 484-496.
  • Gibson, W. (2008). Structure and assembly of the virion. In Human Herpesviruses: Biology, Therapy, and Immunoprophylaxis. Cambridge University Press.
  • Grose, C., et al. (2016). Varicella-zoster virus infection of human tonsil organ cultures. Journal of Virology, 90(16), 7356-7366.
  • Guu, T. S., et al. (2012). Structure of the Bunyamwera virus polymerase and its implications for transcription and replication of bunyaviruses. Proceedings of the National Academy of Sciences, 109(39), 15792-15797.
  • Hellberg, T., et al. (2016). The Herpesvirus Nuclear Egress Complex consists of two distinct protein assemblies.
  • Hulo, C., et al. (2017). ViralZone: a knowledge resource for virus biology and evolution. Nucleic Acids Research, 45(D1), D476-D482.
  • Jackson, W. T. (2014).
  • Jackson, W. T., et al. (2005). Subversion of cellular autophagosomal machinery by RNA viruses. PLoS Biology, 3(5), e156.
  • Jose, J., et al. (2009). The alphavirus E1 and E2 glycoproteins. Future Virology, 4(6), 597-610.
  • Kobiler, O., et al. (2012). The arms race between viruses and the nucleus. Current Opinion in Microbiology, 15(4), 501-508.
  • Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(6), 1584-1588.
  • Lai, J. K., et al. (2016). Autophagy and the pathogenesis of hepatitis B virus infection. Viruses, 8(7), 193.
  • Levings, P. P., & Roth, M. J. (2013). The human T-cell leukemia virus type 1 p12I protein is a positive regulator of viral replication. Journal of Virology, 87(11), 6149-6158.
  • Mangel, W. F., & San Martín, C. (2014).
  • Mazzon, M., & Mercer, J. (2014). The lipid connection: Hijacking of the host lipid metabolism by poxviruses. Viruses, 6(12), 4983-5003.
  • Meier, J. L., & Grose, C. (2017). Varicella-zoster virus virology. In Varicella-Zoster Virus. Springer, Cham.
  • Moss, B. (2013). Poxvirus DNA replication. Cold Spring Harbor Perspectives in Biology, 5(9), a010199.
  • Moss, B. (2015). Poxvirus entry and fusion. Current Opinion in Virology, 13, 38-44.
  • Moss, B. (2016). Poxvirus cell entry: a new synthesis. Viruses, 8(9), 246.
  • Okumura, A., & Harty, R. N. (2011). Rabies virus (RABV) assembly and budding. Advances in Virus Research, 79, 23-32.
  • Park, D., et al. (2016). Paramyxovirus V proteins interact with the C-terminal domain of L protein to inhibit viral RNA synthesis. Journal of Virology, 90(21), 9694-9705.
  • Pohl, C., et al. (2016). Influenza virus assembly and budding. Current Topics in Microbiology and Immunology, 399, 259-294.
  • Richards, A. L., & Jackson, W. T. (2012). Hijacking of the autophagy pathway by picornaviruses. Frontiers in Bioscience (Scholar Edition), 4, 1-13.
  • Rossignol, E., et al. (2015). Poliovirus induces a massive rearrangement of the host cell membranes. Journal of Virology, 89(1), 22-31.
  • Schmiedel, D., et al. (2016). Lytic and latent infection with Epstein-Barr virus. Current Topics in Microbiology and Immunology, 390(Pt 1), 33-61.
  • Sfakianos, J. N., et al. (2003). The role of the cytoskeleton in retroviral particle assembly and budding. Retrovirology, 1(1), 1-11.
  • Shah, S., et al. (2017).
  • Tandon, R., & Mocarski, E. S. (2012). Human cytomegalovirus tegument proteins. Current Topics in Microbiology and Immunology, 354, 125-149.
  • Tandon, R., et al. (2015). The human cytomegalovirus tegument protein UL94 is a virion structural component that is important for infection. Journal of Virology, 89(14), 7059-7069.
  • Trask, S. D., et al. (2012). Rotavirus assembly and budding. Current Topics in Microbiology and Immunology, 354, 93-124.
  • Ujike, M., & Taguchi, F. (2015). Incorporation of spike and membrane glycoproteins into coronavirus virions. Viruses, 7(3), 1480-1503.
  • Veesler, D., & Johnson, J. E. (2012). Virus maturation. Annual Review of Biochemistry, 81, 847-872.
  • Vlach, J., et al. (2008). The role of the microtubule network in the transport of retroviral Gag proteins. Journal of Cellular Biochemistry, 104(4), 1185-1198.
  • Wang, J. H., et al. (2017). HIV-1 cell-to-cell transmission and the role of the virological synapse. Current Opinion in HIV and AIDS, 12(3), 265-271.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount in this endeavor. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile (CAS No. 1729-63-1), a compound utilized in various research applications. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

The core principle of chemical waste management is that the generator of the waste is responsible for its proper characterization and disposal.[1] This guide will equip you with the necessary knowledge to fulfill this responsibility effectively.

Hazard Assessment and Waste Characterization

  • Toxicity: Dibenzocycloheptene derivatives are noted to be toxic if swallowed.[2] The presence of the nitrile group (-CN) can also contribute to toxicity. Therefore, it is prudent to handle this compound with a high degree of caution.

  • Irritation: Related compounds are known to cause serious eye irritation and may cause skin and respiratory tract irritation.[3]

  • Environmental Hazards: Many complex organic molecules are hazardous to the aquatic environment. As such, this compound should be considered a hazardous waste, and drain disposal is strictly prohibited.[2]

Regulatory Framework: RCRA

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] A chemical waste is considered hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

While 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is not explicitly found on the P or U lists in the provided results, its potential toxicity necessitates that it be managed as a hazardous waste. The generator must make the final determination, but treating it as hazardous is the most conservative and responsible approach.[1]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Before handling the chemical for disposal, ensure all appropriate personal protective equipment is worn.

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.To prevent eye contact, as related compounds are known to cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Consult a glove compatibility chart for specific breakthrough times.To prevent skin contact and potential irritation.[3]
Body Protection A standard laboratory coat. For larger quantities, a chemically resistant apron may be necessary.To protect against accidental splashes and contamination of personal clothing.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. If dusts are generated, use a NIOSH-approved respirator.To prevent inhalation of any airborne particles or aerosols.[3]

Spill Response:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[3] Avoid generating dust.

  • Clean: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile must be handled through your institution's hazardous waste management program.

Step 1: Waste Collection

  • Segregation is Key: Do not mix this chemical waste with non-hazardous trash or other incompatible waste streams.

  • Designated Container: Collect the waste in a container specifically designated for solid organic hazardous waste. The container must be compatible with the chemical and in good condition (no leaks or damage).[6] Glass or high-density polyethylene (HDPE) containers are generally suitable.

Step 2: Container Management

Proper container management is a critical aspect of RCRA compliance.

  • Keep it Closed: The waste container must be securely closed at all times, except when actively adding waste.[6] Using a funnel that is removed after use is a common compliant practice.

  • Inspect Regularly: Weekly inspection of waste containers for any signs of leaks or deterioration is recommended.[6]

Step 3: Labeling

Accurate and clear labeling is essential for safety and regulatory compliance.

  • "Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste."

  • Chemical Identification: List the full chemical name: "10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile" and its CAS number "1729-63-1".

Step 4: Temporary Storage (Satellite Accumulation)

Laboratories can temporarily store hazardous waste in a designated "satellite accumulation area" at or near the point of generation.

  • Location: The satellite accumulation area must be under the control of the laboratory personnel.

  • Quantity Limits: Be aware of the volume limits for satellite accumulation areas as defined by RCRA and your institution's policies.

Step 5: Final Disposal

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

  • Licensed Vendor: The EHS office will work with a licensed hazardous waste disposal vendor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Prohibited Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2] This can lead to environmental contamination and significant regulatory penalties.

Workflow and Decision Diagram

The following diagram illustrates the proper disposal workflow for 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Assess Hazards: - Toxicity (Inferred) - Irritation (Inferred) B Don Appropriate PPE: - Goggles - Gloves - Lab Coat A->B Safety First C Obtain Compatible Hazardous Waste Container B->C Begin Disposal D Label Container: - 'Hazardous Waste' - Chemical Name & CAS - Accumulation Date C->D Proper Identification E Place Waste in Container & Keep Securely Closed D->E Containment F Store in Satellite Accumulation Area E->F Safe Storage G Contact EHS for Waste Pickup F->G Initiate Disposal H EHS Arranges Disposal via Licensed Vendor G->H Regulatory Compliance I DO NOT Dispose in Sink J DO NOT Dispose in Regular Trash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.